4-(4-Fluoro-2-nitrophenyl)morpholine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluoro-2-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFYVWDTJTEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372055 | |
| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238418-75-2 | |
| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Synthetic Utility of 4-(Aryl)-Morpholine Derivatives
Disclaimer: This technical guide addresses the chemical properties, synthesis, and applications of 4-(2-Fluoro-4-nitrophenyl)morpholine (CAS RN: 2689-39-6) . While the initial topic of interest was its isomer, 4-(4-Fluoro-2-nitrophenyl)morpholine, a comprehensive literature search revealed a significant lack of available data for this specific compound. In contrast, 4-(2-Fluoro-4-nitrophenyl)morpholine is a well-documented and commercially significant chemical intermediate, and the information presented herein is pertinent to this isomer.
Introduction
Morpholine and its derivatives are foundational scaffolds in modern medicinal chemistry and organic synthesis. The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability. When appended to an activated aromatic system, such as a fluoronitrophenyl group, the resulting molecule becomes a versatile building block for constructing more complex molecular architectures.
This guide provides an in-depth overview of 4-(2-Fluoro-4-nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceuticals.[1] Its chemical structure is characterized by a morpholine ring attached to a phenyl ring, which is activated by a strongly electron-withdrawing nitro group and a fluorine atom, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is central to its utility in drug development. We will cover its core chemical properties, detailed experimental protocols for its synthesis, and its role in significant synthetic pathways.
Core Chemical and Physical Properties
The fundamental properties of 4-(2-Fluoro-4-nitrophenyl)morpholine are summarized below. This quantitative data provides a baseline for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 4-(2-fluoro-4-nitrophenyl)morpholine | PubChem[3] |
| CAS Number | 2689-39-6 | PubChem[3] |
| Molecular Formula | C₁₀H₁₁FN₂O₃ | PubChem[3] |
| Molecular Weight | 226.20 g/mol | PubChem[3] |
| Melting Point | 106-109 °C | [2] |
| Appearance | Solid | [2] |
| XLogP3 | 1.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Exact Mass | 226.07537038 Da | PubChem[3] |
| Topological Polar Surface Area | 58.3 Ų | PubChem[3] |
| Heavy Atom Count | 16 | PubChem[3] |
Experimental Protocols
The synthesis and analysis of 4-(2-Fluoro-4-nitrophenyl)morpholine are critical for its application in research and development. This section details the prevalent methodologies.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most common route for synthesizing 4-(2-Fluoro-4-nitrophenyl)morpholine is the nucleophilic aromatic substitution (SNAr) reaction.[4] This reaction leverages the electron-deficient nature of the aromatic ring, which is activated by the ortho-fluoro and para-nitro substituents.
Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of the morpholine attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated as a leaving group, restoring the aromaticity of the ring and yielding the final product. The presence of the nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance.[1]
General Protocol:
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting material, typically 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene (1.0 equivalent).[4][5]
-
Solvent & Base: Dissolve the starting material in a suitable solvent such as ethanol (EtOH), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[4][5][6]
-
Nucleophile Addition: Add morpholine (1.1 - 1.5 equivalents) to the solution.[5] An appropriate base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), may be added to scavenge the HF generated during the reaction.[5][6]
-
Reaction Conditions: The reaction mixture is typically heated to reflux (e.g., 50-100 °C) and stirred for several hours (e.g., 12-18 hours).[6][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with an organic solvent like ethyl acetate.[5][6] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[5] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) to yield a yellow solid.[7]
A continuous flow process using continuous stirred-tank reactors (CSTRs) has also been developed for the kilo-scale preparation of this compound to manage the poorly soluble product and insoluble fluoride salt byproducts that can block traditional tubular reactors.[4]
Analytical Characterization
The identity and purity of synthesized 4-(2-Fluoro-4-nitrophenyl)morpholine are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For the related compound 4-(4-nitrophenyl)thiomorpholine, characteristic signals were observed at δ 8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), and 2.68 (m, 4H) ppm in the ¹H NMR spectrum.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the compound.[6]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the compound. A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8]
-
Gas Chromatography (GC): GC and GC-MS are also applicable for analyzing morpholine derivatives, often after a derivatization step to improve volatility and sensitivity.[9]
Application in Pharmaceutical Synthesis
4-(2-Fluoro-4-nitrophenyl)morpholine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its primary and most well-documented use is as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid .[1][4]
The synthetic pathway involves the initial SNAr reaction to produce 4-(2-fluoro-4-nitrophenyl)morpholine. The nitro group of this intermediate is then reduced to an amine, which is subsequently elaborated through several steps to construct the final oxazolidinone ring system of Linezolid. This compound is also a reactant in the synthesis of other 5-substituted oxazolidinone derivatives with high antimicrobial activity.[10][11] The morpholine moiety is retained in the final drug structure, contributing to the overall pharmacological profile.
Safety and Handling
According to its Safety Data Sheet (SDS), 4-(2-Fluoro-4-nitrophenyl)morpholine is considered a hazardous chemical.[12]
-
Hazards: It is known to cause skin irritation and serious eye irritation.[12] It may also cause respiratory irritation.[12]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area or fume hood to avoid inhalation of dust.[12]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the victim to fresh air.[12] Medical attention should be sought if irritation persists or symptoms occur.[12]
-
Storage: The compound should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[12]
Conclusion
4-(2-Fluoro-4-nitrophenyl)morpholine is a valuable and versatile chemical intermediate with well-defined properties and synthetic utility. Its production via nucleophilic aromatic substitution is a robust and scalable process. The strategic placement of the fluoro and nitro groups on the phenyl ring provides a reactive handle that is exploited in the synthesis of complex pharmaceutical agents, most notably the antibiotic Linezolid. A thorough understanding of its chemical properties, synthetic protocols, and safety considerations is essential for researchers, scientists, and drug development professionals working to leverage this important building block in the creation of new medicines.
References
- 1. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vapourtec.com [vapourtec.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]
- 11. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE CAS#: 2689-39-6 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(4-Fluoro-2-nitrophenyl)morpholine (CAS 238418-75-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Fluoro-2-nitrophenyl)morpholine, a chemical compound of interest in pharmaceutical research and development. Due to the limited availability of public data specifically for this regioisomer, this document leverages information on closely related structural analogs and its likely role as a process-related impurity in the synthesis of the antibiotic, Linezolid.
Chemical and Physical Properties
This compound is a substituted nitrophenylmorpholine derivative. While specific experimental data for this compound is scarce, its properties can be inferred from supplier information and data on analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (CAS 238418-75-2) | 4-(2-Fluoro-4-nitrophenyl)morpholine (CAS 2689-39-6) | 4-(4-Nitrophenyl)morpholine (CAS 10389-51-2) |
| Molecular Formula | C₁₀H₁₁FN₂O₃[1] | C₁₀H₁₁FN₂O₃[2][3] | C₁₀H₁₂N₂O₃[4][5] |
| Molecular Weight | 226.21 g/mol [1] | 226.20 g/mol [2][3] | 208.22 g/mol [4][5] |
| Appearance | White to off-white solid (inferred) | Solid | Yellow solid |
| Purity | Typically >98% (as per suppliers) | Typically >97% | Not specified |
| Melting Point | Not reported | 106-109 °C | Not specified |
| Solubility | Soluble in Methanol (inferred) | Not specified | Not specified |
Synthesis and Experimental Protocols
The primary synthetic route to nitrophenylmorpholine derivatives is through nucleophilic aromatic substitution (SNAr). This methodology is anticipated to be the standard for preparing this compound.
General Synthesis Workflow
The synthesis involves the reaction of a difluoronitrobenzene with morpholine. The fluorine atom positioned ortho or para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic attack by the secondary amine of the morpholine ring.
Caption: General workflow for the synthesis of this compound via SNAr.
Detailed Experimental Protocol (Inferred)
The following protocol is based on established procedures for the synthesis of structurally similar compounds.
-
Reaction Setup: To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN), add morpholine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Anticipated Data)
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Morpholine protons (triplets, ~3.0-4.0 ppm). |
| ¹³C NMR | Aromatic carbons (~110-160 ppm), Morpholine carbons (~45-70 ppm). |
| IR Spectroscopy | C-N stretching, NO₂ stretching (asymmetric and symmetric), C-F stretching, C-O-C stretching. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 226.21. |
Role in Drug Development: A Linezolid-Related Impurity
The primary relevance of this compound in drug development appears to be its role as a process-related impurity in the synthesis of Linezolid, a crucial oxazolidinone antibiotic. The synthesis of Linezolid often involves the coupling of a substituted nitrophenylmorpholine derivative.
Logical Relationship in Linezolid Synthesis
The presence of this compound as an impurity suggests a potential side reaction or the use of starting materials with isomeric impurities. The identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine, 4-(4-chloro-2-nitrophenyl)- [webbook.nist.gov]
A Comprehensive Technical Guide to the Synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine
Introduction
4-(4-Fluoro-2-nitrophenyl)morpholine is a valuable chemical intermediate, playing a significant role in the synthesis of various biologically active compounds and functional materials. Its structure, which combines a morpholine ring with a fluorinated nitrobenzene moiety, makes it a versatile building block in medicinal chemistry and drug development. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for forming aryl-amine bonds. This guide provides an in-depth overview of the synthesis of this compound from 1,4-difluoro-2-nitrobenzene, detailing the reaction mechanism, experimental protocols, and relevant data for researchers and professionals in the field.
The core of this synthesis relies on the high reactivity of the aromatic ring in 1,4-difluoro-2-nitrobenzene towards nucleophilic attack. This reactivity is a direct result of the potent electron-withdrawing nature of the nitro group (-NO₂), which significantly reduces the electron density of the aryl ring, thereby activating it for substitution.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution. The nitro group, being strongly electron-withdrawing, activates the positions ortho and para to it for nucleophilic attack. In the case of 1,4-difluoro-2-nitrobenzene, the fluorine atom at the C4 position (para to the nitro group) is the most activated and serves as the leaving group.
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient C4 carbon of the 1,4-difluoro-2-nitrobenzene ring. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion from the C4 position. A base, such as triethylamine or potassium carbonate, is typically used to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound. This protocol is based on established methods for similar nucleophilic aromatic substitution reactions and may require optimization for specific laboratory conditions or scale.[1][2]
Materials and Reagents:
-
1,4-Difluoro-2-nitrobenzene
-
Morpholine
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-difluoro-2-nitrobenzene (1.0 eq) and a suitable solvent such as ethanol or acetonitrile (5-10 mL per mmol of the limiting reagent).
-
Addition of Reagents: Add morpholine (1.1-1.2 eq) to the solution, followed by the addition of a base like triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-85°C for ethanol or acetonitrile) and stir for 4-12 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (triethylammonium fluoride or potassium fluoride) has formed, it can be removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel. If the solvent is miscible with water (like ethanol or acetonitrile), it may need to be removed under reduced pressure first. Dilute the residue with ethyl acetate and wash sequentially with deionized water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound as a solid.
References
An In-depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism for the Synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) mechanism, with a specific focus on the synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. This document details the core mechanistic principles, presents available quantitative data, outlines experimental protocols, and provides visualizations of the reaction pathways.
Core Concepts of the Nucleophilic Aromatic Substitution (SNAr) Mechanism
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).
The reaction forming this compound proceeds via the SNAr mechanism, where the morpholine acts as the nucleophile, attacking the aromatic ring of 1-fluoro-2-nitrobenzene and displacing the fluoride ion. The presence of the nitro group (-NO2) is critical for this transformation.
Key Features of the SNAr Mechanism:
-
Electron-Deficient Aromatic Ring: The aromatic ring must be activated by at least one strong electron-withdrawing group. The nitro group is a powerful activator.
-
Good Leaving Group: A leaving group, typically a halide (in this case, fluoride), is displaced during the reaction.
-
Strong Nucleophile: The attacking species must be a potent nucleophile, such as an amine (morpholine in this instance).
-
Positional Requirement: The electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning is crucial for the stabilization of the reaction intermediate.[1][2]
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process .[3]
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3] The aromaticity of the ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group: The leaving group departs, taking with it the bonding pair of electrons, which restores the aromaticity of the ring.
Recent studies involving kinetic isotope effect (KIE) analyses and computational modeling suggest that some SNAr reactions may proceed through a concerted mechanism , where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete Meisenheimer intermediate.[3] However, for reactions involving highly electron-withdrawing substituents like the nitro group and a poor leaving group like fluoride, the stepwise mechanism via a Meisenheimer complex is often favored.[3]
The nitro group in the ortho position to the fluorine atom in 1-fluoro-2-nitrobenzene plays a dual role:
-
Inductive Effect (-I): The high electronegativity of the nitro group withdraws electron density from the aromatic ring, making the carbon atom attached to the fluorine more electrophilic and susceptible to nucleophilic attack. The inductive effect is most pronounced at the ortho position.[1]
-
Mesomeric Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it. This stabilization is most effective when the nitro group is in the ortho or para position to the site of nucleophilic attack.[1][2]
Quantitative Data
While specific kinetic data for the reaction of 1-fluoro-2-nitrobenzene with morpholine to form this compound is not extensively available in the public domain, data from analogous systems provide valuable insights into the reaction's characteristics. The rate of reaction is influenced by factors such as the nature of the solvent, temperature, and the specific reactants.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Fluoro-2-nitrobenzene | 1493-27-2 | C₆H₄FNO₂ | 141.10 | -5 to -4 |
| Morpholine | 110-91-8 | C₄H₉NO | 87.12 | -5 |
| This compound | 2689-39-6 | C₁₀H₁₁FN₂O₃ | 226.21 | 106-109[4] |
Table 2: Illustrative Reaction Conditions and Yields for SNAr Reactions
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-fluoro-nitrobenzene | Morpholine | 1,4-Dioxane | 110 | 8 | 42 (for isomer) | [5] |
| 1,2-Difluoro-4-nitrobenzene | Morpholine | Neat | - | - | - | [6] |
Note: The data in Table 2 is for related reactions and serves to illustrate typical conditions and outcomes. Specific yields for the title reaction under various conditions would require dedicated experimental investigation.
Experimental Protocols
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. Below is a generalized experimental protocol based on procedures for similar compounds.
Synthesis of this compound
Materials:
-
1-Fluoro-2-nitrobenzene
-
Morpholine
-
A suitable solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or neat conditions)
-
A base (e.g., Potassium carbonate or Triethylamine, optional, to scavenge HF)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-fluoro-2-nitrobenzene in the chosen solvent.
-
Addition of Reagents: Add morpholine (typically 1.1 to 2 equivalents) to the solution. If a base is used, it is added at this stage.
-
Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., reflux) and stirred for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
If a solid precipitate (e.g., the hydrofluoride salt of morpholine) has formed, it may be removed by filtration.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield pure this compound.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the stepwise addition-elimination mechanism for the synthesis of this compound.
Caption: Stepwise addition-elimination mechanism for the SNAr reaction.
Experimental Workflow
The diagram below outlines the typical laboratory workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The nucleophilic aromatic substitution reaction is a powerful tool for the synthesis of functionalized aromatic compounds. The formation of this compound from 1-fluoro-2-nitrobenzene and morpholine exemplifies the key principles of the SNAr mechanism, where the activating effect of the nitro group is paramount. While detailed kinetic data for this specific reaction is limited in publicly accessible literature, the established mechanistic framework and data from analogous systems provide a robust foundation for understanding and optimizing this important transformation in the context of pharmaceutical research and development. Further experimental studies would be beneficial to quantify the reaction kinetics and yields under various conditions, thereby enabling more precise control and scalability of the synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-(3-Fluoro-2-nitrophenyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 6. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]
The Pivotal Role of 4-(4-Fluoro-2-nitrophenyl)morpholine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical intermediates is paramount. Among these, 4-(4-Fluoro-2-nitrophenyl)morpholine and its isomers have emerged as critical building blocks, particularly in the synthesis of targeted therapeutics such as antibiotics and kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, application, and medicinal chemistry relevance of this pivotal morpholine derivative, tailored for researchers, scientists, and professionals in drug development.
The significance of the morpholine moiety in medicinal chemistry is well-established; it is often considered a "privileged scaffold" due to its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When combined with a fluorinated nitrophenyl group, as in this compound, it creates a highly versatile intermediate. The primary utility of this compound lies in its transformation into the corresponding aniline derivative, which serves as a key precursor for a variety of biologically active molecules.
Core Synthesis and Key Transformations
The synthesis of this compound and its isomers is most commonly achieved through Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig amination. The SNAr pathway typically involves the reaction of a difluoronitrobenzene derivative with morpholine, often under neat (solvent-free) conditions or heated in a suitable solvent.
A crucial subsequent step in leveraging this intermediate is the reduction of the nitro group to a primary amine. This transformation unlocks the potential of the scaffold, creating a versatile handle for further molecular elaboration, such as amide bond formation or the construction of heterocyclic ring systems.
Application in the Synthesis of Marketed Drugs and Investigational Agents
1. Antibiotics: The Linezolid Story
An isomer of the title compound, 4-(2-fluoro-4-nitrophenyl)morpholine, is a well-documented key intermediate in the synthesis of Linezolid, a critical antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. The synthetic pathway hinges on the reduction of the nitro-intermediate to 3-fluoro-4-morpholinoaniline, which is then elaborated to construct the final oxazolidinone antibiotic.
2. Kinase Inhibitors: Targeting Cancer Signaling Pathways
The aniline derivatives obtained from this compound are instrumental in the development of potent and selective kinase inhibitors. The morpholine-containing aniline serves as a key pharmacophore that often interacts with the hinge region of the kinase active site. Derivatives have been successfully incorporated into quinazoline, pyrimidine, and other heterocyclic systems to generate inhibitors of key signaling proteins like Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.
Quantitative Data Summary
The true value of an intermediate is realized in the biological activity of the final compounds it helps create. Below is a summary of the inhibitory activities of various kinase inhibitors synthesized using morpholinoaniline precursors.
| Compound Class | Target Kinase | Specific Isoform | IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine | PI3K | p110α | 2.0 | A375 Melanoma | 0.58 | [1] |
| m-(4-morpholinoquinazolin-2-yl)benzamide (T10) | PI3K | PI3Kα (selective) | N/A | HCT-116, MCF-7, U-87 MG, A549 | <4 | [2] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | PI3K | p110α | 32.4 | A2780 Ovarian | N/A | [3] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | PI3K | p110δ | 15.4 | A2780 Ovarian | N/A | [3] |
| Indazole Morpholino-Triazine (26) | PI3K | p110α | 60 | A2780 Ovarian | 0.5 | [4] |
| 2-morpholino-4-anilinoquinoline (3d) | Not Specified | Not Specified | N/A | HepG2 | 8.50 | [5] |
| 2-morpholino-4-anilinoquinoline (3c) | Not Specified | Not Specified | N/A | HepG2 | 11.42 | [5] |
| 2-morpholino-4-anilinoquinoline (3e) | Not Specified | Not Specified | N/A | HepG2 | 12.76 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research. The following sections provide established protocols for the synthesis and transformation of key intermediates.
Protocol 1: Synthesis of 4-(3-Fluoro-2-nitrophenyl)morpholine via Buchwald-Hartwig Coupling[6]
-
Reagents: 2-Bromo-6-fluoronitrobenzene (1.5 g, 6.82 mmol), Palladium(II) acetate (0.16 g, 0.8 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.62 g, 0.8 mmol), Cesium carbonate (4.44 g, 13.64 mmol), Morpholine (0.84 g, 9.6 mmol), and degassed 1,4-dioxane (15 mL).
-
Procedure:
-
Combine 2-bromo-6-fluoronitrobenzene, palladium(II) acetate, Xantphos, and cesium carbonate in a reaction vessel.
-
Add degassed 1,4-dioxane and morpholine to the mixture.
-
Heat the reaction mixture at approximately 110°C in a sand-bath for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (150 mL), water (20 mL), and brine (20 mL).
-
Separate the organic phase, dry over Na2SO4, filter, and remove solvents under reduced pressure.
-
Purify the residue using column chromatography (EtOAc/n-heptane gradient) to afford the title compound as a yellow oil.
-
-
Yield: 42%
Protocol 2: Reduction of 4-(2-Fluoro-4-nitrophenyl)morpholine to 3-Fluoro-4-morpholinoaniline[7]
-
Reagents: 4-(2-Fluoro-4-nitrophenyl)morpholine (12.0 g, 0.0531 mol), Iron powder (Fe), Ammonium chloride (NH4Cl), Methanol, and Water.
-
Procedure:
-
Place a mixture of 4-(2-fluoro-4-nitrophenyl)morpholine, iron powder, and ammonium chloride in a methanol:water (8:2, 120 mL) solution in a round-bottom flask at room temperature.
-
Heat the reaction mixture to 70–75 °C and stir for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to ambient temperature and filter through a celite bed to remove excess iron and its salts.
-
Concentrate the filtrate under vacuum at 50–55 °C.
-
Add water (60 mL) and extract the product with ethyl acetate (2 x 40 mL).
-
Combine the organic layers and concentrate under vacuum to obtain the crude product.
-
Triturate the residue with n-hexane, stir for 1 hour, and filter the solid to obtain pure 3-fluoro-4-morpholinoaniline.
-
-
Yield: 9.2 g (Specific percentage yield not provided, but described as good). A similar protocol reports a yield of 92.6%.[6]
Protocol 3: Catalytic Hydrogenation to 3-Fluoro-4-morpholinylaniline[8]
-
Reagents: 3-Fluoro-4-morpholinylnitrobenzene (100 g), Methanol (900 ml), Ethanolamine (10 ml), Raney Nickel (20 g).
-
Procedure:
-
Dissolve 3-fluoro-4-morpholinylnitrobenzene in a mixture of methanol and ethanolamine.
-
Add Raney Nickel to the solution.
-
Carry out hydrogenation under 5 kg/cm ² hydrogen pressure at room temperature.
-
After reaction completion, filter the reaction mass and wash with methanol.
-
Concentrate the filtrate. Add water (100 ml) to the residue and concentrate again.
-
Cool the residue to room temperature and dilute with water (500 ml) to precipitate the product.
-
-
Yield: An alternative catalytic hydrogenation protocol using o-fluoronitrobenzene and Raney's nickel reports a 90% yield for the aniline product.[7]
Visualizing the Molecular Logic: Pathways and Workflows
To better illustrate the strategic importance of this compound, the following diagrams, generated using the DOT language, outline key synthetic and biological pathways.
Caption: General synthetic workflow from starting materials to final drug products.
Caption: Inhibition of the PI3K signaling pathway by a morpholine-containing drug.
Conclusion
This compound is more than a mere chemical reagent; it is a testament to the power of strategic molecular design in medicinal chemistry. Its robust synthesis and, more importantly, its facile conversion to the versatile 4-morpholinoaniline scaffold provide a reliable and efficient route to high-value pharmaceutical agents. From combating antibiotic resistance with Linezolid to targeting the core drivers of cancer with PI3K inhibitors, this intermediate plays a silent yet indispensable role. The data and protocols presented herein underscore its continued importance and provide a foundational resource for researchers dedicated to the discovery of next-generation therapeutics.
References
- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
Spectroscopic Profiling of 4-(4-Fluoro-2-nitrophenyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectroscopic analysis of the compound 4-(4-fluoro-2-nitrophenyl)morpholine. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive overview based on predicted data, supported by established spectroscopic principles and data from analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats for ease of reference. Detailed, generalized experimental protocols for acquiring such spectra are also provided. Furthermore, a logical workflow for spectroscopic analysis is visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with this or structurally related molecules.
Introduction
This compound is a substituted aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a morpholine ring, a fluorinated nitrophenyl group, and the specific substitution pattern contribute to its unique physicochemical properties and reactivity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide aims to fill the current gap in publicly available spectroscopic data for this specific molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of experimental data for structurally similar compounds, including isomers and other nitrophenyl-morpholine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | dd | 1H | Ar-H (H-3) |
| ~ 7.30 | ddd | 1H | Ar-H (H-5) |
| ~ 7.15 | t | 1H | Ar-H (H-6) |
| ~ 3.85 | t | 4H | -O-(CH₂)₂- |
| ~ 3.10 | t | 4H | -N-(CH₂)₂- |
Note: d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets. Chemical shifts are referenced to TMS (0 ppm). Coupling constants are predicted to be in the range of 2-9 Hz for aromatic protons and ~5 Hz for morpholine protons.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-4 |
| ~ 150 (d) | C-2 |
| ~ 135 (d) | C-1 |
| ~ 125 (d) | C-3 |
| ~ 118 (d) | C-5 |
| ~ 115 (d) | C-6 |
| ~ 67 | -O-(CH₂)₂- |
| ~ 52 | -N-(CH₂)₂- |
Note: The aromatic carbon signals are expected to be split due to coupling with the fluorine atom. The provided values are approximate and the exact coupling patterns may vary.
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (morpholine) |
| ~ 1610, 1580 | Medium-Strong | Aromatic C=C stretch |
| ~ 1520 | Strong | Asymmetric NO₂ stretch |
| ~ 1340 | Strong | Symmetric NO₂ stretch |
| ~ 1250 | Strong | Ar-F stretch |
| ~ 1230 | Strong | Asymmetric C-O-C stretch (morpholine) |
| ~ 1115 | Strong | Symmetric C-N stretch (aromatic amine) |
| ~ 830 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 226 | High | [M]⁺ (Molecular Ion) |
| 196 | Moderate | [M - NO]⁺ |
| 180 | Moderate | [M - NO₂]⁺ |
| 169 | Moderate | [M - C₂H₄O]⁺ |
| 153 | Moderate | [M - C₃H₆O]⁺ |
| 140 | High | [M - C₄H₈O]⁺ (Loss of morpholine ring fragment) |
| 123 | High | [F-C₆H₃-NO₂]⁺ |
| 95 | Moderate | [F-C₆H₄]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 500 MHz NMR spectrometer.
-
Acquire the spectrum at 298 K.
-
Typical parameters: spectral width of 12 ppm, 32k data points, pulse angle of 30°, and a relaxation delay of 1 s.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use a 125 MHz NMR spectrometer.
-
Acquire the spectrum with proton decoupling.
-
Typical parameters: spectral width of 220 ppm, 64k data points, pulse angle of 45°, and a relaxation delay of 2 s.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Mass Spectrometry
-
Sample Introduction:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.
-
-
Ionization (Electron Ionization - EI):
-
Use a standard electron energy of 70 eV.
-
Maintain an ion source temperature of approximately 200 °C.
-
-
Mass Analysis:
-
Scan a mass-to-charge (m/z) range of 50-500 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound based on predictive methods and data from analogous structures. The tabulated data for NMR, IR, and MS, along with the generalized experimental protocols, offer a valuable starting point for researchers. The provided workflow diagram further contextualizes the process of spectroscopic characterization. It is important to emphasize that while these predicted data are useful for initial identification and characterization, experimental verification remains the gold standard for definitive structural elucidation and purity assessment.
An In-depth Technical Guide to the Solubility and Stability of 4-(4-Fluoro-2-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the synthetic intermediate, 4-(4-Fluoro-2-nitrophenyl)morpholine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized methodologies for determining its physicochemical properties. This guide serves as a robust framework for researchers to establish the solubility and stability profiles of this compound, critical parameters for its application in pharmaceutical synthesis and drug development. The protocols described herein are based on internationally recognized guidelines, ensuring data quality and regulatory compliance.
Introduction
This compound is a substituted morpholine derivative with potential applications as a building block in medicinal chemistry.[1] Its chemical structure, featuring a morpholine ring attached to a fluorinated and nitrated phenyl group, suggests its utility in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Understanding the solubility and stability of this intermediate is paramount for process development, formulation design, and ensuring the quality and shelf-life of downstream products. This guide details the experimental procedures to thoroughly characterize these properties.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 2689-39-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₁FN₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 226.20 g/mol | [3][4] |
| Appearance | Yellow to Orange Solid | [2][5] |
| Melting Point | 121-126 °C | [2][5] |
| Predicted Boiling Point | 380.9 ± 42.0 °C | [2][5] |
| Predicted Density | 1.340 ± 0.06 g/cm³ | [2][5] |
| Storage Temperature | 2-8 °C | [2][5] |
Solubility Profile
The solubility of an intermediate is a critical factor for its handling, reaction kinetics, and purification. The following sections describe standard methods for determining the solubility of this compound in various solvents. While one source indicates slight solubility in chloroform and methanol, quantitative data is essential for process chemistry.[2][5]
Experimental Methodology: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[6][7][8][9][10]
Protocol:
-
Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, acetonitrile, chloroform, phosphate buffer at various pH levels).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7] The continued presence of undissolved solid is crucial.[7]
-
Sample Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm PTFE filter) or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Experimental Methodology: Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][11][12][13][14]
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[11][13]
-
Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.
-
Solvent Addition and Incubation: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well.[11][13] The plate is then incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature.[6][11]
-
Precipitation Detection: The formation of a precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the UV absorbance of the filtrate.[14]
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Data Presentation: Solubility
The following table illustrates how the quantitative solubility data for this compound should be presented.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 5.0) | 25 | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Shake-Flask |
| Chloroform | 25 | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 | Data to be determined | Kinetic |
Stability Profile
Stability testing is crucial to identify how the quality of a substance changes over time under the influence of environmental factors.[15][16][17] Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[18]
Experimental Methodology: Forced Degradation Studies
Forced degradation studies, as outlined in ICH guideline Q1A, expose the compound to stress conditions more severe than accelerated stability testing.[15][18]
Protocol:
A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.[19][20][21][22][23]
-
Hydrolytic Stability:
-
Solutions of the compound are prepared in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.
-
The solutions are stored at an elevated temperature (e.g., 60 °C) for a defined period.
-
Samples are withdrawn at various time points, neutralized if necessary, and analyzed by HPLC.
-
-
Oxidative Stability:
-
A solution of the compound is prepared in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
The solution is stored at room temperature or slightly elevated temperature.
-
Samples are analyzed by HPLC at different time intervals.
-
-
Thermal Stability:
-
The solid compound is exposed to dry heat (e.g., 80 °C) for an extended period.
-
Samples are taken at various time points, dissolved in a suitable solvent, and analyzed by HPLC.
-
-
Photostability:
-
The solid compound and a solution of the compound are exposed to light according to ICH guideline Q1B.[24][25][26][27][28][29] This involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[25]
-
Control samples are kept in the dark to differentiate between light-induced and thermal degradation.[27]
-
Samples are analyzed by HPLC after exposure.
-
Data Presentation: Stability
The results of the forced degradation studies should be summarized in a table, indicating the extent of degradation under each stress condition.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | e.g., 24 hours | 60 | Data to be determined | Data to be determined |
| 0.1 N NaOH | e.g., 8 hours | 60 | Data to be determined | Data to be determined |
| Water | e.g., 24 hours | 60 | Data to be determined | Data to be determined |
| 3% H₂O₂ | e.g., 24 hours | 25 | Data to be determined | Data to be determined |
| Dry Heat | e.g., 48 hours | 80 | Data to be determined | Data to be determined |
| Photolytic | ICH Q1B | 25 | Data to be determined | Data to be determined |
Visualizations
Experimental Workflows
Caption: Thermodynamic Solubility Workflow.
Caption: Forced Degradation Workflow.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. Although specific experimental data for this compound is limited in the public domain, the detailed protocols for thermodynamic and kinetic solubility, as well as forced degradation studies, will enable researchers to generate the necessary data for its effective use in drug discovery and development. The methodologies described are aligned with industry standards and regulatory expectations, ensuring the generation of high-quality, reliable data. This information is critical for optimizing reaction conditions, developing robust purification processes, and ensuring the overall quality of any API synthesized using this key intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]
- 6. enamine.net [enamine.net]
- 7. quora.com [quora.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. mastercontrol.com [mastercontrol.com]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 20. bepls.com [bepls.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. seer.ufrgs.br [seer.ufrgs.br]
- 23. scielo.br [scielo.br]
- 24. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 26. m.youtube.com [m.youtube.com]
- 27. ikev.org [ikev.org]
- 28. jordilabs.com [jordilabs.com]
- 29. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to 4-(4-Fluoro-2-nitrophenyl)morpholine Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-fluoro-2-nitrophenyl)morpholine derivatives and their analogs, a class of compounds with significant potential in modern drug discovery. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of bioactive molecules. When coupled with a substituted phenyl ring, as in the case of this compound, it gives rise to a versatile platform for the development of novel therapeutic agents, particularly in oncology.
This document details the synthesis, potential biological activities, and key experimental protocols for the evaluation of these compounds. It is designed to serve as a valuable resource for researchers actively engaged in the exploration of new chemical entities for targeted therapies.
Synthesis of the Core Scaffold
The primary synthetic route to this compound and its analogs is through nucleophilic aromatic substitution (SNAc). This reaction typically involves the displacement of a halide, most commonly fluoride, from an activated aromatic ring by the secondary amine of the morpholine ring. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.
A general synthetic scheme is presented below:
Caption: General workflow for the synthesis of the this compound scaffold.
Further diversification of the core structure can be achieved through various chemical transformations, including the reduction of the nitro group to an amine, which can then serve as a handle for further functionalization, such as amide bond formation.
Potential Biological Activity: Targeting the PI3K/Akt/mTOR Pathway
While specific biological data for many this compound derivatives are not extensively reported in public literature, the morpholine moiety is a well-established pharmacophore in a multitude of kinase inhibitors, most notably inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.
The oxygen atom of the morpholine ring is known to form a crucial hydrogen bond with the hinge region of the PI3K kinase domain, a key interaction for potent inhibition. The substituted phenyl ring of the this compound scaffold can be tailored to occupy the affinity pocket of the enzyme, thereby influencing potency and isoform selectivity.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Quantitative Data for Structurally Related Morpholine-Containing Kinase Inhibitors
To provide a context for the potential potency of this compound derivatives, the following tables summarize the in vitro activity of other morpholine-containing PI3K inhibitors.
Table 1: In Vitro Potency of Selected Morpholine-Based PI3K Inhibitors
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| ZSTK474 | 16 | 150 | 36 | 28 |
| BKM120 (Buparlisib) | 52 | 1660 | 160 | 259 |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 |
| Compound 17p * | 31.8 | >1000 | 15.4 | >1000 |
*Compound 17p is a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative.[1]
Table 2: Antiproliferative Activity of a Morpholine-Containing PI3K Inhibitor (Compound 17p) [1]
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Cancer | 127.3 |
| MCF7 | Breast Cancer | 235.1 |
| U87MG | Glioblastoma | 248.7 |
| DU145 | Prostate Cancer | 451.9 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of novel compounds. The following sections provide methodologies for key assays to characterize the biological activity of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PI3Kα isoform.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
Test compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the PI3Kα enzyme and PIP2 substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Protocol 3: Western Blot Analysis for PI3K Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the PI3K pathway, such as Akt, as a measure of pathway inhibition.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with the test compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: A typical experimental workflow for Western Blot analysis.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. The synthetic accessibility and the proven importance of the morpholine moiety in kinase inhibition make this class of compounds highly attractive for further investigation. This technical guide provides a foundational framework for researchers to synthesize, evaluate, and understand the mechanism of action of these potential therapeutic agents. The provided protocols for in vitro assays offer a robust starting point for the biological characterization of newly synthesized derivatives. Through systematic exploration of structure-activity relationships, it is anticipated that potent and selective drug candidates can be identified from this promising chemical series.
References
Methodological & Application
Synthesis Protocol for 4-(4-Fluoro-2-nitrophenyl)morpholine: An Application Note for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a morpholine moiety attached to a fluorinated and nitrated phenyl ring, makes it a versatile precursor for further chemical modifications. The presence of the electron-withdrawing nitro group and the fluorine atom activates the aromatic ring for nucleophilic substitution, allowing for the facile introduction of the morpholine nucleophile. This application note outlines a reliable and reproducible protocol for the preparation of this compound.
Reaction Principle
The synthesis of this compound is based on the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient carbon atom of an activated aromatic ring, leading to the displacement of a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.
In this specific synthesis, 1,4-difluoro-2-nitrobenzene is used as the starting material. The nitro group at the 2-position and the fluorine at the 4-position strongly activate the fluorine atom at the 1-position towards nucleophilic attack by morpholine. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of a fluoride ion to yield the desired product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and related compounds synthesized via nucleophilic aromatic substitution.
| Parameter | Value/Range |
| Starting Material | 1,4-Difluoro-2-nitrobenzene |
| Nucleophile | Morpholine |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) |
| Base | Potassium carbonate (K₂CO₃) or Triethylamine (TEA) |
| Reaction Temperature | 80 - 120 °C |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 85 - 95% |
Experimental Protocol
Materials:
-
1,4-Difluoro-2-nitrobenzene
-
Morpholine
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.
-
Addition of Nucleophile: While stirring the mixture, add morpholine (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain the temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
1,4-Difluoro-2-nitrobenzene is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
Morpholine is a corrosive and flammable liquid. Handle with care.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with Morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) reactions involving morpholine. This document includes detailed experimental protocols, a summary of reaction conditions in tabular format for easy comparison, and visualizations of the reaction mechanism and a general experimental workflow.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds, particularly C-N bonds. The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. For an SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. Morpholine, a secondary cyclic amine, is a commonly used nucleophile in these reactions due to the desirable physicochemical properties it imparts to the resulting N-aryl morpholine products, such as improved solubility and metabolic stability, making them valuable scaffolds in medicinal chemistry.[1][2][3]
The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is then restored through the elimination of the leaving group.
Key Reaction Parameters
Several factors influence the outcome of an SNAr reaction with morpholine:
-
Substrate: The aromatic substrate must contain a good leaving group (e.g., F, Cl, Br, NO₂) and be activated by electron-withdrawing groups (e.g., NO₂, CN, CF₃). The reactivity of the leaving group often follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-leaving group bond.
-
Solvent: Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are commonly used as they can solvate the cationic species and do not interfere with the nucleophile.[5] Greener alternatives, such as water with additives like hydroxypropyl methylcellulose (HPMC), have also been successfully employed.[6]
-
Base: A base is often required to deprotonate the morpholine, increasing its nucleophilicity, or to neutralize the acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (Et₃N), and potassium phosphate (K₃PO₄).[4][7]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (80-130 °C), depending on the reactivity of the substrate.[6] Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and higher yields.[8][9][10]
-
Catalysts: For less activated aryl halides, transition-metal catalysts, such as those based on palladium or manganese, can be used to facilitate the N-arylation of morpholine.[11][12][13][14]
Data Presentation
The following tables summarize various reaction conditions for the nucleophilic aromatic substitution of different aromatic halides with morpholine.
Table 1: Conventional Heating Conditions
| Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyridine | K₃PO₄ | tert-Amyl alcohol | 110 | - | - | [4] |
| 1-Fluoro-2,4-dinitrobenzene | - | Acetonitrile/Water | 25 | - | - | [15] |
| 2-Chloro-5-nitropyrimidine | K₂CO₃ | HPMC/Water | RT | - | Low | [6][16] |
| 4-Fluoronitrobenzene | K₂CO₃ | DMF | 50-100 | - | - | [7] |
| Aryl Bromides | NaOt-Bu | DMSO | - | - | Good | [14] |
Table 2: Microwave-Assisted Conditions
| Aryl Halide | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | - | [bmim][PF₆] | - | 10 | 72-82 | [8] |
| Substituted Acetophenone | Ethanolic NaOH | Ethanol | - | - | - | [10] |
| 2,4-Dichloroquinolines | POCl₃ | - | 600 | 0.83 | Good | [17] |
Table 3: Palladium-Catalyzed N-Arylation
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Bromides | Pd(OAc)₂ | Anchored Phosphines | - | - | - | - | [11] |
| γ-amino alkenes | Palladium/Phosphine | BINAP | - | - | - | Good | [18] |
Experimental Protocols
Protocol 1: Synthesis of 2-Morpholinopyridine
This protocol describes a typical procedure for the reaction of 2-fluoropyridine with morpholine.[4]
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, add K₃PO₄ (2.0 equivalents) to a dry round-bottom flask.
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M.
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 7-Chloro-4-morpholinoquinoline
This protocol is adapted for the microwave-assisted synthesis of a substituted quinoline.[8]
Materials:
-
4,7-Dichloroquinoline
-
Morpholine
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add [bmim][PF₆] as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 10 minutes.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography if necessary.
Visualizations
SNAr Reaction Mechanism
Caption: General mechanism of the SNAr reaction with morpholine.
Experimental Workflow for SNAr Reaction
Caption: A typical experimental workflow for an SNAr reaction.
Role of N-Aryl Morpholines in Drug Discovery
N-aryl morpholine scaffolds are prevalent in many clinically approved drugs and drug candidates, particularly those targeting the central nervous system (CNS) and various kinases.[1][2][3][19][20] The morpholine moiety often improves pharmacokinetic properties such as aqueous solubility and metabolic stability.
Caption: Role of SNAr in generating N-aryl morpholines for drug discovery.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Changes in the SNAr reaction mechanism brought about by preferential solvation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. rsc.org [rsc.org]
- 17. asianpubs.org [asianpubs.org]
- 18. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes: Synthesis of Linezolid Utilizing 4-(4-Fluoro-2-nitrophenyl)morpholine
Introduction
Linezolid is a crucial synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, makes it a vital therapeutic option. The synthesis of Linezolid is a topic of significant interest in medicinal and process chemistry, with numerous routes developed to optimize yield, purity, and industrial scalability. A common strategy involves the use of a key intermediate, 3-fluoro-4-morpholinoaniline, which is typically prepared from its nitro precursor, 4-(2-fluoro-4-nitrophenyl)morpholine (also referred to as 3-fluoro-4-morpholinonitrobenzene).[2][3][4]
This document provides detailed protocols and application notes for the synthesis of Linezolid starting from 4-(2-fluoro-4-nitrophenyl)morpholine. The described synthetic pathway proceeds through the reduction of the nitro group, formation of a protected aniline, construction of the core oxazolidinone ring, and subsequent side-chain manipulation to yield the final active pharmaceutical ingredient.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process beginning with the reduction of the starting nitro compound. The resulting aniline is then protected before the stereospecific construction of the oxazolidinone ring. The final steps involve the conversion of a side-chain precursor to the required N-acetylmethylamino group.
Caption: Overall workflow for the synthesis of Linezolid.
Experimental Protocols
Step 1: Reduction of 4-(2-Fluoro-4-nitrophenyl)morpholine
This step involves the reduction of the aromatic nitro group to a primary amine, yielding 3-fluoro-4-morpholinoaniline, a key building block for the subsequent steps. A common method employs a palladium on carbon catalyst with a hydrogen source like ammonium formate.[4]
Protocol:
-
To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine in a suitable solvent (e.g., ethyl acetate), add 10% Palladium on carbon (Pd/C).
-
Add ammonium formate to the mixture.
-
Heat the reaction mixture (e.g., to 45-50°C) and stir for several hours until the reaction is complete, as monitored by an appropriate technique like TLC or HPLC.[4]
-
Upon completion, cool the mixture and filter it to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[4]
| Parameter | Value/Reagent | Source |
| Starting Material | 4-(2-Fluoro-4-nitrophenyl)morpholine (40 g, 177 mmol) | [4] |
| Catalyst | 10% Pd/C (4.0 g) | [4] |
| Reducing Agent | Ammonium Formate (50 g, 793 mmol) | [4] |
| Solvent | Ethyl Acetate (200 mL) | [4] |
| Temperature | 45-50°C | [4] |
| Reaction Time | 8 hours | [4] |
| Yield | 33 g (95%) | [4] |
Step 2: N-Carbamate Protection of 3-Fluoro-4-morpholinoaniline
The aniline intermediate is protected as a carbamate to facilitate the subsequent cyclization reaction. The use of a carbobenzyloxy (Cbz) protecting group is a common strategy.[2][5]
Protocol:
-
Dissolve 3-fluoro-4-morpholinoaniline in a mixture of acetone and an aqueous solution of sodium bicarbonate.[4]
-
Cool the reaction mixture to a low temperature (e.g., -10 to 0°C).[4]
-
Slowly add benzyl chloroformate (Cbz-Cl).
-
Allow the reaction to proceed for a few hours at room temperature.[5]
-
Upon completion, the product can be isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying to obtain N-carbobenzyloxy-3-fluoro-4-morpholinylaniline.[5]
| Parameter | Value/Reagent | Source |
| Starting Material | 3-Fluoro-4-morpholinoaniline (26 g, 133 mmol) | [4] |
| Reagent | Sodium Bicarbonate (17 g, 202 mmol) | [4] |
| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | [5] |
| Solvents | Acetone (200 mL), Water (150 mL) | [4] |
| Temperature | -10 to 0°C for addition, then room temperature | [4][5] |
| Reaction Time | 2 hours | [5] |
| Yield | High yield (specific value not detailed) | [5] |
Step 3: Synthesis of the Oxazolidinone Ring
This crucial step establishes the chiral center and the oxazolidinone core of Linezolid. It involves the reaction of the N-protected aniline with a chiral building block, (R)-glycidyl butyrate, typically mediated by a strong base at cryogenic temperatures.[2]
Caption: Key transformation in the oxazolidinone ring formation.
Protocol:
-
Dissolve N-carbobenzyloxy-3-fluoro-4-morpholinylaniline in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a very low temperature (e.g., -78°C).[2]
-
Slowly add a solution of n-butyl lithium (n-BuLi) in hexanes. The use of n-BuLi is a significant operational hazard and requires stringent safety precautions.[2]
-
After stirring for a short period, add (R)-glycidyl butyrate dropwise, maintaining the low temperature.
-
Allow the reaction to proceed for several hours, then quench carefully with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Warm the mixture to room temperature and perform a standard aqueous workup and extraction with an organic solvent.
-
The crude product is then purified, often by column chromatography, to yield (R)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methanol].[2]
| Parameter | Value/Reagent | Source |
| Starting Material | N-Carbobenzyloxy-3-fluoro-4-morpholinylaniline | [2] |
| Base | n-Butyl Lithium (n-BuLi) | [2] |
| Chiral Epoxide | (R)-Glycidyl Butyrate | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | -78°C | [2] |
| Purification | Column Chromatography | [2] |
| Yield | Variable, depends on scale and purity | [2] |
Step 4: Side Chain Elaboration to Linezolid Amine
The hydroxyl group on the side chain is converted into an amine via a two-step sequence involving activation (e.g., tosylation or mesylation) and subsequent displacement with an azide, followed by reduction.
Protocol (via Azide Intermediate):
-
Tosylation/Mesylation: React the alcohol intermediate with tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding sulfonate ester.
-
Azide Displacement: Treat the sulfonate ester with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the azide intermediate, (R)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]azide.[2]
-
Reduction: The azide is reduced to the primary amine (Linezolid amine). This can be achieved by catalytic hydrogenation using Pd/C in a solvent like ethyl acetate under hydrogen pressure.[2][6]
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the Linezolid amine, which is often used in the next step without extensive purification.[6]
| Parameter | Value/Reagent | Source |
| Starting Material | (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl azide (100g) | [2] |
| Catalyst | 10% Palladium on Carbon (6.0 g) | [2] |
| Solvent | Ethyl Acetate (3500 mL) | [2] |
| Hydrogen Pressure | 2-3 kg | [6] |
| Temperature | 15-20°C | [6] |
| Reaction Time | 6-7 hours | [6] |
| Yield | High (often quantitative conversion) | [2] |
Step 5: Acetylation to Linezolid
The final step is the acylation of the Linezolid amine to form the acetamide group, yielding the final Linezolid product.
Protocol:
-
Dissolve the Linezolid amine in a suitable solvent such as ethyl acetate or acetone.[2][4]
-
Cool the solution to a low temperature (e.g., 0-5°C).[2]
-
Add acetic anhydride, followed by a base like triethylamine, while maintaining the low temperature.[2][4]
-
Stir the reaction mixture for 1-2 hours.[2]
-
Upon completion, the crude Linezolid can be isolated. Purification is typically achieved by crystallization from a suitable solvent system (e.g., ethyl acetate/cyclohexane) to afford pure Linezolid.[7]
| Parameter | Value/Reagent | Source |
| Starting Material | Linezolid Amine | [2][4] |
| Acylating Agent | Acetic Anhydride (29.9 g) | [2] |
| Base | Triethylamine (37.8 g) | [2] |
| Solvent | Acetone (1000 mL) | [2] |
| Temperature | 0-5°C | [2] |
| Reaction Time | 1-2 hours | [2] |
| Purification | Crystallization from Ethyl Acetate/Cyclohexane | [7] |
| Overall Yield (from amine) | ~75% | [7] |
Disclaimer: The protocols described are based on published literature and patents. These reactions, particularly those involving hazardous reagents like n-butyl lithium and sodium azide, should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place. Reaction conditions may require optimization based on the specific scale and equipment used.
References
- 1. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 2. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 3. Processes for preparing linezolid - Patent 2899185 [data.epo.org]
- 4. US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]
- 5. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]
- 6. EP2516408A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 7. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluoro-2-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-(4-Fluoro-2-nitrophenyl)morpholine. This document offers detailed experimental protocols and data presentation to support research, development, and quality control activities involving this compound. As a key intermediate in various synthetic pathways, robust analytical characterization is crucial for ensuring purity, identity, and quality.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 31350-33-7 |
| Molecular Formula | C₁₀H₁₁FN₂O₃ |
| Molecular Weight | 226.21 g/mol |
| Structure |
(Note: Image generated for illustrative purposes) |
Analytical Techniques and Protocols
This section details the primary analytical techniques for the characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation of the main compound from potential impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Expected Data:
The retention time for this compound will be specific to the exact chromatographic conditions. A well-resolved peak should be observed, and the purity can be calculated based on the area percentage of the main peak relative to the total peak area.
| Parameter | Expected Value |
| Retention Time (Rt) | ~ 5-8 minutes (highly dependent on the system) |
| Purity (by area %) | ≥ 98% (typical for high-purity material) |
Workflow Diagram:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also serves as a confirmatory method for the identity of the main compound. Due to the relatively high molecular weight and potential for thermal degradation, a derivatization step is generally not required but the inlet temperature should be optimized.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40 - 450 amu
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Expected Data:
The mass spectrum will show a molecular ion peak (M⁺) at m/z 226, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns will further confirm the structure.
| Ion | m/z (Expected) | Description |
| [M]⁺ | 226 | Molecular Ion |
| [M-NO₂]⁺ | 180 | Loss of nitro group |
| [M-C₄H₈NO]⁺ | 141 | Loss of morpholine ring fragment |
Workflow Diagram:
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed. The following are predicted chemical shifts and coupling constants. Actual values may vary slightly.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg/mL.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 or as needed for good signal-to-noise.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal intensity.
-
Expected Spectroscopic Data (Predicted):
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | dd | 1H | Ar-H (adjacent to NO₂) |
| ~ 7.2 - 7.4 | m | 2H | Ar-H |
| ~ 3.8 - 4.0 | t | 4H | -O-CH₂- |
| ~ 3.2 - 3.4 | t | 4H | -N-CH₂- |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 (d) | C-F |
| ~ 145 - 148 | C-NO₂ |
| ~ 135 - 138 | C-N |
| ~ 125 - 128 | Ar-CH |
| ~ 115 - 120 (d) | Ar-CH |
| ~ 66 - 68 | -O-CH₂- |
| ~ 50 - 52 | -N-CH₂- |
Note: 'd' denotes a doublet due to coupling with fluorine.
Logical Relationship Diagram:
Caption: Correlation between molecular structure and ¹H NMR spectral regions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 2950 - 2850 | C-H stretch | Aliphatic (Morpholine) |
| ~ 1590, 1480 | C=C stretch | Aromatic Ring |
| ~ 1520, 1340 | N-O asymmetric & symmetric stretch | Nitro Group |
| ~ 1250 - 1200 | C-F stretch | Fluoroaromatic |
| ~ 1115 | C-O-C stretch | Ether (Morpholine) |
Summary and Conclusion
The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the confirmation of identity, assessment of purity, and elucidation of the chemical structure, which are critical aspects for its application in research and drug development. The provided protocols are exemplary and may require optimization based on the specific instrumentation and analytical requirements.
Application Notes & Protocols: HPLC and GC-MS Analysis of 4-(4-Fluoro-2-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of 4-(4-Fluoro-2-nitrophenyl)morpholine, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The methodologies are designed to ensure accurate quantification and identification, crucial for quality control and research applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| CAS Number | 2689-39-6 | [1][3][4] |
| Molecular Formula | C10H11FN2O3 | [1][3][4] |
| Molecular Weight | 226.20 g/mol | [1][3] |
| Melting Point | 121-126 °C | [5][6] |
| Boiling Point | 380.9 ± 42.0 °C at 760 mmHg | [4][5] |
| Appearance | Yellow to Orange Solid | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound. The presence of the fluorinated phenyl group suggests that a fluorinated stationary phase could provide enhanced selectivity.[7]
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Fluorinated Phenyl Phase (e.g., Phenomenex FluoroSep-RP Phenyl, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a method for the identification and quantification of volatile and semi-volatile impurities in this compound, as well as for the analysis of the compound itself.
Experimental Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For impurity profiling, a higher concentration (e.g., 10 mg/mL) may be used to detect trace-level impurities.
-
Ensure all vials are tightly sealed to prevent evaporation.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Oven Program | - Initial temperature: 150 °C, hold for 1 min- Ramp: 15 °C/min to 300 °C- Final hold: 5 min at 300 °C |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 400 m/z |
3. Data Analysis:
-
Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the compound and its impurities using the peak area from the total ion chromatogram (TIC) or extracted ion chromatograms (EIC) and a calibration curve.
GC-MS Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]
- 3. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-Fluoro-4-nitrophenyl)morpholine | CAS#:2689-39-6 | Chemsrc [chemsrc.com]
- 5. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Continuous Flow Synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine in Microreactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the continuous flow synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceutical compounds. The use of microreactor technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.
Introduction
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and morpholine. In this reaction, the morpholine acts as a nucleophile, displacing one of the fluorine atoms on the electron-deficient aromatic ring. Continuous flow synthesis in microreactors provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product selectivity and yield.[1][2] This technology is particularly advantageous for handling highly exothermic reactions and for processes where intermediates may be unstable.
Reaction and Stoichiometry
The overall reaction is as follows:
1,4-difluoro-2-nitrobenzene + morpholine → this compound + HF
A key challenge in this synthesis is managing the formation of the hydrofluoric acid (HF) byproduct and the potential for product precipitation, which can lead to reactor clogging.[3] The use of a suitable base and solvent system, along with the appropriate reactor design, is crucial for a successful continuous process. For larger scale production, the use of Continuous Stirred-Tank Reactors (CSTRs) can be beneficial in handling solid precipitates.[3]
Experimental Workflow
The continuous flow synthesis of this compound can be broken down into three main stages: Reagent Preparation, Reaction in the Microreactor, and Product Work-up and Analysis.
Caption: Experimental workflow for the continuous synthesis of this compound.
Experimental Protocols
This protocol is a representative procedure based on analogous continuous flow SNAr reactions. Optimization of specific parameters may be required for the target synthesis.
Materials and Equipment
-
Reagents: 1,4-difluoro-2-nitrobenzene, Morpholine, Triethylamine (or other suitable base), Acetonitrile (or other suitable solvent), Deionized Water, Ethyl Acetate.
-
Equipment: Two high-precision syringe pumps, a T-mixer, a microreactor (e.g., PFA capillary tubing of a defined length and internal diameter, or a glass/SiC microreactor chip), a temperature controller (e.g., heating block or oil bath), a back pressure regulator, collection vials, HPLC or GC-MS for analysis.
Reagent Preparation
-
Solution A (Electrophile): Prepare a stock solution of 1,4-difluoro-2-nitrobenzene in the chosen solvent (e.g., 0.2 M in Acetonitrile).
-
Solution B (Nucleophile & Base): Prepare a stock solution of morpholine and a base (e.g., triethylamine) in the same solvent. The molar ratio of morpholine to the electrophile is typically between 1.1 and 2.0 equivalents, and the base is usually used in slight excess relative to the morpholine. A typical concentration would be 0.22 M morpholine and 0.24 M triethylamine in Acetonitrile.
Microreactor Setup and Reaction
-
Assemble the microreactor system as depicted in the experimental workflow diagram. Ensure all connections are secure.
-
Set the temperature of the microreactor to the desired value (e.g., 80-120 °C).
-
Set the flow rates of the two syringe pumps to achieve the desired residence time and stoichiometry. For example, equal flow rates for Solution A and B will result in a 1:1.1 molar ratio of electrophile to nucleophile in the reactor.
-
The total flow rate and the reactor volume will determine the residence time. For example, with a total flow rate of 0.2 mL/min and a reactor volume of 2 mL, the residence time would be 10 minutes.
-
Set the back pressure regulator to a suitable pressure (e.g., 5-10 bar) to prevent solvent boiling and ensure stable flow.
-
Start the pumps and allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through).
-
Collect the product stream in vials for analysis.
Work-up and Analysis
-
The collected crude product can be analyzed directly by HPLC or GC-MS to determine conversion and selectivity.
-
For isolation of the product, the solvent can be removed under reduced pressure. The residue can then be purified by column chromatography or recrystallization.
-
A typical work-up involves quenching the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.
Quantitative Data Summary
The following table provides representative data for the optimization of a continuous flow SNAr reaction, which can be used as a starting point for the synthesis of this compound.
| Entry | Temperature (°C) | Residence Time (min) | Flow Rate (mL/min) | Conversion (%) | Yield (%) |
| 1 | 80 | 10 | 0.2 | 85 | 80 |
| 2 | 100 | 10 | 0.2 | 95 | 92 |
| 3 | 120 | 10 | 0.2 | >99 | 97 |
| 4 | 120 | 5 | 0.4 | 92 | 88 |
| 5 | 120 | 2 | 1.0 | 80 | 75 |
Note: This data is illustrative and based on analogous reactions. Actual results may vary.
Logical Relationships and Process Control
Effective control of the continuous flow process is essential for maintaining product quality and safety. The key relationships between process parameters and outcomes are illustrated below. Process Analytical Technology (PAT) can be integrated for real-time monitoring and control.
Caption: Key relationships between input parameters and process outcomes in the continuous synthesis.
Conclusion
The continuous flow synthesis of this compound in microreactors presents a safe, efficient, and scalable alternative to traditional batch methods. By carefully controlling reaction parameters, high yields and purity of the target compound can be achieved. The provided protocols and data serve as a valuable starting point for researchers and professionals in the field of drug development and chemical synthesis. Further optimization and the integration of in-line analytical techniques can lead to a fully automated and highly efficient manufacturing process.
References
Application Notes and Protocols for the Purification of 4-(4-Fluoro-2-nitrophenyl)morpholine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 4-(4-fluoro-2-nitrophenyl)morpholine via recrystallization. This compound is a valuable intermediate in medicinal chemistry, and achieving high purity is crucial for subsequent synthetic steps and biological assays.
Introduction
This compound is a substituted aromatic compound often synthesized via nucleophilic aromatic substitution (SNAr) between morpholine and 1,4-difluoro-2-nitrobenzene. The primary impurities in this synthesis typically include unreacted starting materials, regioisomers (such as 4-(2-fluoro-4-nitrophenyl)morpholine), and by-products from potential side reactions. Recrystallization is a robust and scalable technique for removing these impurities to yield a product of high purity. The selection of an appropriate solvent system is critical for effective purification. Based on the polarity of the target compound and common practices for aromatic nitro compounds, a mixed solvent system of ethanol and water is proposed. Alcoholic solvents are often effective for dissolving nitroaryl compounds at elevated temperatures, while water can serve as an anti-solvent to induce crystallization upon cooling.
Data Presentation
| Parameter | Value/Range | Notes |
| Compound Name | This compound | |
| Molecular Formula | C₁₀H₁₁FN₂O₃ | |
| Molecular Weight | 226.21 g/mol | |
| Typical Crude Purity | 90-95% | Purity can vary based on reaction conditions. |
| Primary Impurities | Morpholine, 1,4-difluoro-2-nitrobenzene, regioisomers | |
| Recrystallization Solvent System | Ethanol/Water | A common and effective system for many organic compounds. |
| Optimal Solvent Ratio | ~3:1 to 5:1 (Ethanol:Water, v/v) | To be optimized based on crude sample purity. |
| Dissolution Temperature | 75-80 °C (near boiling point of ethanol) | Ensure complete dissolution of the crude product. |
| Crystallization Temperature | Room Temperature, then 0-4 °C | Gradual cooling promotes the formation of well-defined crystals. |
| Expected Yield | 80-90% | Dependent on the purity of the crude material. |
| Expected Purity (Post-Recrystallization) | >99% | As determined by HPLC or other analytical techniques. |
| Melting Point (Purified) | ~106-109 °C | Literature value for a related isomer, should be determined experimentally.[1] |
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, add 5-10 mL of ethanol.
-
Gently heat the mixture to near the boiling point of ethanol (~78 °C) with continuous stirring.
-
If the solid does not completely dissolve, add small additional portions of ethanol until a clear solution is obtained. Avoid using an excessive amount of solvent to ensure good recovery.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Addition of Anti-Solvent:
-
To the hot, clear solution, slowly add deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates the saturation point has been reached.
-
After the onset of turbidity, add a very small amount of hot ethanol (a few drops) until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of a cold ethanol/water mixture (in the same ratio used for crystallization) to remove any residual soluble impurities.
-
Continue to apply vacuum to pull air through the crystals for several minutes to aid in initial drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a watch glass or drying dish.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.
-
-
Characterization:
-
Determine the melting point of the dried, purified crystals and compare it to the literature value (if available) and the melting point of the crude material. A sharper and higher melting point indicates increased purity.
-
Assess the purity of the recrystallized product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for 4-(4-Fluoro-2-nitrophenyl)morpholine
Document ID: ANP-FNPM-202512 Version: 1.0 For: Researchers, scientists, and drug development professionals
These notes provide comprehensive safety precautions and a detailed protocol for the handling and use of 4-(4-Fluoro-2-nitrophenyl)morpholine (CAS No. 2689-39-6), a key intermediate in organic synthesis.[1] Adherence to these guidelines is critical to ensure personal safety and experimental integrity.
Chemical and Physical Properties
This compound is a solid compound utilized as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[1][2] Its structure, combining a morpholine ring with a fluorinated nitrobenzene group, allows for diverse chemical reactivity.[1]
| Property | Value | Source |
| CAS Number | 2689-39-6 | |
| Molecular Formula | C₁₀H₁₁FN₂O₃ | [3] |
| Molecular Weight | ~226.21 g/mol | [1] |
| Appearance | Solid | [1][3] |
| Melting Point | 106-109°C | [1] |
| Boiling Point | 380.9±42.0 °C at 760 mmHg | |
| Flash Point | 184.2±27.9 °C | [4] |
Hazard Identification and Safety Precautions
This chemical is considered hazardous and requires strict safety protocols.[5] The primary hazards are skin, eye, and respiratory irritation.[5][6]
GHS Hazard Classification:
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[6]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[4]
Signal Word: Warning[5]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
Prevention:
-
Storage:
-
Disposal:
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are mandatory when handling this compound.
-
Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may also be necessary.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6] Contaminated clothing should be removed and washed before reuse.[5][6]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
First-Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If you feel unwell, call a POISON CENTER or doctor.[5][6]
-
Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][6]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[5] If eye irritation persists, get medical attention.[5][6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[5] Seek medical attention if symptoms occur.[5]
Accidental Release and Fire-Fighting Measures
-
Accidental Release: For spills, wear suitable personal protective equipment.[4] Avoid dust formation. Take up the material dry and dispose of it properly. Ensure the affected area is cleaned thoroughly. Do not let the product enter drains.
-
Fire-Fighting: In case of fire, use dry powder or carbon dioxide extinguishers.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[5] Hazardous combustion products include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[5]
Experimental Protocols
The following is a representative protocol for a nucleophilic aromatic substitution reaction using this compound. This protocol should be adapted based on the specific requirements of the intended reaction.
Objective: To synthesize an N-substituted derivative by reacting this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE (lab coat, safety goggles, gloves).
-
Set up a clean, dry reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reagent Addition:
-
In the fume hood, carefully weigh the required amount of this compound and add it to the reaction flask.
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the base to the reaction mixture.
-
In a separate container, dissolve the nucleophile in the solvent and add it dropwise to the reaction flask.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 85°C, similar to related syntheses) and stir for the required duration (typically several hours).[7]
-
Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Perform an extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using column chromatography or recrystallization to obtain the final compound with high purity.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including solvents and reaction residues, in properly labeled waste containers according to institutional and local regulations.[5]
-
Visualized Workflows
The following diagrams illustrate key safety and procedural workflows for handling this compound.
Caption: Standard Operating Procedure for safe handling.
Caption: Emergency first-aid procedures for exposure.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(2-fluoro-4-nitrophenyl)morpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(2-Fluoro-4-nitrophenyl)morpholine | CAS#:2689-39-6 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine. The information is presented in a user-friendly question-and-answer format, offering troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical reaction conditions?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This typically involves the reaction of 1,4-difluoro-2-nitrobenzene with morpholine. The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile or dimethyl sulfoxide (DMSO), and often in the presence of a base like potassium carbonate or triethylamine to neutralize the hydrofluoric acid byproduct. The reaction temperature can range from room temperature to elevated temperatures, depending on the specific protocol.
Q2: What are the potential isomeric byproducts I should be aware of?
A2: Isomeric byproducts can arise if the starting material, 1,4-difluoro-2-nitrobenzene, is not pure and contains other isomers such as 1,2-difluoro-4-nitrobenzene. This could lead to the formation of 4-(2-fluoro-4-nitrophenyl)morpholine.[2][3] It is crucial to verify the purity of the starting materials via techniques like GC-MS or NMR spectroscopy before commencing the synthesis.
Q3: Is it possible for two morpholine molecules to react with the starting material?
A3: Yes, disubstitution is a potential side reaction, which would result in the formation of 2-nitro-1,4-dimorpholinobenzene. This is more likely to occur if an excess of morpholine is used or if the reaction is allowed to proceed for an extended period at high temperatures. The nitro group in 1,4-difluoro-2-nitrobenzene activates both fluorine atoms for nucleophilic attack.
Q4: Can the presence of water in the reaction mixture lead to byproducts?
A4: Absolutely. Water can act as a competing nucleophile, leading to the hydrolysis of 1,4-difluoro-2-nitrobenzene to form 4-fluoro-2-nitrophenol. This phenolic impurity can complicate the purification process. Therefore, it is essential to use anhydrous solvents and reagents to minimize its formation.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is effectively neutralizing the HF byproduct. |
| Suboptimal solvent. | Screen different polar aprotic solvents like DMF or NMP. | |
| Isomeric starting materials. | Verify the purity of 1,4-difluoro-2-nitrobenzene. | |
| Presence of Multiple Spots on TLC | Formation of byproducts (disubstitution, hydrolysis). | Use a smaller excess of morpholine. Ensure anhydrous conditions. |
| Incomplete reaction. | Monitor the reaction progress closely using TLC or HPLC. | |
| Difficult Purification | Similar polarity of the product and byproducts. | Employ column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes). Recrystallization from a solvent system like ethanol/water may also be effective.[4] |
| Presence of baseline material on the TLC plate. | This could indicate the presence of highly polar impurities like morpholine salts. A simple aqueous work-up can help remove these. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a stirred solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in anhydrous acetonitrile (10 volumes), add morpholine (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.
Protocol for Byproduct Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
This method should allow for the separation of the desired product from potential impurities like the starting material, disubstitution product, and the hydrolyzed phenol byproduct.
Visual Guides
Caption: Synthetic pathway and potential byproduct formation.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing the Synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine
Welcome to the technical support center for the synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1,4-difluoro-2-nitrobenzene with morpholine. The electron-withdrawing nitro group activates the phenyl ring, facilitating the displacement of the fluorine atom at the 4-position by the morpholine nucleophile.
Q2: I am experiencing low yields in my synthesis. What are the key parameters to optimize?
A2: Low yields can often be attributed to suboptimal reaction conditions. The key parameters to investigate are the choice of solvent, the type and amount of base used, the reaction temperature, and the molar ratio of the reactants. For analogous reactions, polar aprotic solvents like acetonitrile and alcohols such as ethanol have been used effectively. Bases like triethylamine or potassium carbonate are typically employed to neutralize the hydrofluoric acid byproduct.
Q3: What are the common side products, and how can I minimize their formation?
A3: A potential side product is the isomeric 4-(2-fluoro-4-nitrophenyl)morpholine, formed by the substitution of the fluorine at the 2-position. However, the fluorine at the 4-position is generally more activated towards nucleophilic attack due to the para-nitro group. Another possibility is the di-substitution product, where both fluorine atoms are replaced by morpholine, especially if an excess of morpholine and harsh reaction conditions are used. To minimize side products, it is crucial to control the reaction temperature and use an appropriate stoichiometry of reactants.
Q4: My final product is impure. What are the recommended purification methods?
A4: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, can be effective for removing minor impurities. For more complex impurity profiles, silica gel column chromatography using a mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) as the eluent is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents- Reaction temperature too low- Insufficient reaction time- Inappropriate solvent or base | - Check the purity and activity of starting materials.- Gradually increase the reaction temperature, monitoring for decomposition.- Extend the reaction time and monitor progress by TLC or GC.- Screen different solvents (e.g., acetonitrile, DMF, ethanol) and bases (e.g., triethylamine, K2CO3, Cs2CO3). |
| Formation of Multiple Products | - Reaction temperature too high- Incorrect stoichiometry- Presence of moisture | - Lower the reaction temperature to improve selectivity.- Use a controlled molar ratio of morpholine to 1,4-difluoro-2-nitrobenzene (e.g., 1:1 to 1.2:1).- Ensure all reagents and solvents are anhydrous. |
| Difficulty in Product Isolation | - Product is highly soluble in the work-up solvent- Emulsion formation during extraction | - Use a less polar solvent for extraction.- Brine washes can help to break emulsions. |
| Product Purity Issues after Purification | - Co-eluting impurities in column chromatography- Inefficient recrystallization | - Optimize the solvent system for column chromatography (e.g., use a different solvent gradient).- Try recrystallization from a different solvent or a solvent mixture. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution using Triethylamine in Acetonitrile
This protocol is adapted from a similar synthesis of a thiomorpholine analog which resulted in a high yield.[1]
Materials:
-
1,4-difluoro-2-nitrobenzene
-
Morpholine
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in anhydrous acetonitrile, add morpholine (1.1 eq).
-
Add triethylamine (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Protocol 2: Alternative Synthesis via Buchwald-Hartwig Coupling
For substrates where the SNAr reaction is sluggish, a palladium-catalyzed Buchwald-Hartwig amination can be an alternative, as demonstrated for a similar isomer.[2]
Materials:
-
1-Bromo-4-fluoro-2-nitrobenzene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)2)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane (degassed)
-
Ethyl acetate
-
Heptane
Procedure:
-
In a reaction vessel, combine 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), palladium(II) acetate (cat.), Xantphos (cat.), and cesium carbonate (2.0 eq).
-
Add degassed 1,4-dioxane and morpholine (1.4 eq).
-
Heat the reaction mixture at 110°C for 8 hours under an inert atmosphere.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography using an ethyl acetate/heptane gradient.
Data Presentation
Table 1: Comparison of Reaction Conditions for Structurally Similar Compounds
| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoronitrobenzene | Thiomorpholine | Acetonitrile | Triethylamine | 85 | 12 | 95 | [1] |
| 2-Bromo-6-fluoro-nitrobenzene | Morpholine | 1,4-Dioxane | Cs2CO3 | 110 | 8 | 42 | [2] |
| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | Ethanol | Triethylamine | Reflux | 18 | 88 |
Note: This data is for analogous compounds and should be used as a starting point for optimizing the synthesis of this compound.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during SNAr experiments, with a focus on troubleshooting low product yields.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is showing low or no conversion. What are the primary factors I should investigate?
A1: Low conversion in an SNAr reaction typically stems from one or more of the following factors:
-
Insufficient Aromatic Ring Activation: The aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1] If your substrate lacks adequate activation, the reaction will be sluggish.
-
Poor Leaving Group: While counterintuitive compared to SN1/SN2 reactions, the leaving group's ability to activate the ring towards nucleophilic attack is crucial. In SNAr, the rate-determining step is often the initial attack of the nucleophile, not the departure of the leaving group.
-
Weak Nucleophile: The strength of the nucleophile is a key driver of the reaction. If a weak nucleophile is used, its reactivity may need to be enhanced.
-
Inappropriate Solvent: The choice of solvent significantly impacts the reactivity of the nucleophile.
-
Suboptimal Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.
Q2: How do I choose the best leaving group for my SNAr reaction?
A2: The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I.[2] Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1] This polarization and the ability to stabilize the intermediate Meisenheimer complex are often more critical than the leaving group's ability to depart.
Q3: My nucleophile is weak. How can I improve its reactivity?
A3: For weak nucleophiles such as alcohols, thiols, or amines, their reactivity can be significantly increased by deprotonation with a suitable base to generate the corresponding more nucleophilic alkoxide, thiolate, or amide.[3] Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃).[3] It is crucial to perform these reactions under anhydrous conditions to prevent quenching of the base and the highly reactive nucleophile.[4]
Q4: What is the best solvent for my SNAr reaction and why?
A4: Polar aprotic solvents are generally the best choice for SNAr reactions.[1] Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile enhance the nucleophilicity of anionic nucleophiles.[1] They achieve this by effectively solvating the cation of the nucleophile salt while leaving the anion relatively "naked" and more reactive. Protic solvents, such as water or alcohols, can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity.[5]
Q5: I am observing multiple spots on my TLC, suggesting side products. What are the likely side reactions?
A5: Common side reactions in SNAr include:
-
Reaction with the Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with your intended nucleophile.
-
Di-substitution: If the aromatic substrate has more than one leaving group, multiple substitutions can occur. To favor mono-substitution, consider using a stoichiometric amount of the nucleophile.
-
Benzyne Formation: Under very strong basic conditions (e.g., sodium amide), an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers. This is more common with unactivated aryl halides.
Q6: My reaction is complete, but I am having difficulty with the work-up, especially in removing high-boiling solvents like DMF or DMSO. What is the best procedure?
A6: Removing high-boiling polar aprotic solvents is a common challenge. A standard procedure involves diluting the reaction mixture with a large volume of water and extracting the product with a less polar organic solvent like ethyl acetate or diethyl ether. The DMF or DMSO will preferentially partition into the aqueous layer. Repeated washing of the organic layer with water or brine is often necessary to completely remove the residual high-boiling solvent.[6] For particularly stubborn cases, washing with a 5% LiCl aqueous solution can be effective.[6]
Data Presentation
Table 1: Effect of Leaving Group on Relative Reaction Rate in SNAr
| Leaving Group | Relative Rate |
| F | 320 |
| Cl | 1 |
| Br | ~1 |
| I | <1 |
Data is for the reaction of 2-halopyridines with sodium ethoxide in ethanol, illustrating the general trend for SNAr reactions.[2][4]
Table 2: Influence of Solvent on Relative Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Methanol | 33 | 1 | Polar Protic |
| Water | 78 | ~1 | Polar Protic |
| Acetonitrile | 37 | 5,000 | Polar Aprotic |
| DMF | 37 | 2,800 | Polar Aprotic |
| DMSO | 47 | 1,300 | Polar Aprotic |
Illustrative data for a typical SN2 reaction, which demonstrates the general trend of solvent effects on nucleophilic substitution reactions.[1][7]
Table 3: Impact of Electron-Withdrawing Group (EWG) Position on Reactivity
| Position of -NO₂ Group | Relative Reactivity |
| para | High |
| ortho | High |
| meta | Low (minimal effect) |
The electron-withdrawing group must be in the ortho or para position to the leaving group to effectively stabilize the negatively charged Meisenheimer intermediate through resonance.[8]
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile [3]
-
Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the addition of a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: SNAr with a Thiol Nucleophile using a Strong Base [3]
-
Thiolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 1.2 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C using an ice bath. Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the sodium thiolate.
-
Addition of Aryl Halide: Add a solution of the aryl halide (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low yields in SNAr reactions.
Caption: The relationship between key factors and the SNAr reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
optimizing temperature and reaction time for 4-(4-Fluoro-2-nitrophenyl)morpholine synthesis
Welcome to the technical support center for the synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 1,4-difluoro-2-nitrobenzene and morpholine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by morpholine. The reaction typically involves the formation of a Meisenheimer complex as an intermediate.
Q2: Which of the two fluorine atoms on 1,4-difluoro-2-nitrobenzene is preferentially substituted?
A2: The fluorine atom para to the strongly electron-withdrawing nitro group is more activated towards nucleophilic attack than the fluorine atom meta to it. Therefore, the primary product is this compound. However, the reaction conditions can influence the regioselectivity.
Q3: What are the common side products in this reaction?
A3: The most common side product is the di-substituted product, 4,4'-(2-nitro-1,4-phenylene)dimorpholine, where both fluorine atoms are replaced by morpholine. Over-reaction due to prolonged reaction times or high temperatures can increase the formation of this byproduct. Another possible, though less favored, side product is the isomeric 4-(5-fluoro-2-nitrophenyl)morpholine.
Q4: What is a typical solvent for this reaction?
A4: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free to react. Ethanol can also be used.[1]
Experimental Protocols
A detailed experimental protocol for the synthesis of a related compound, 4-(4-nitrophenyl)thiomorpholine, involves reacting 4-fluoronitrobenzene with thiomorpholine in acetonitrile at 85°C for 12 hours in the presence of triethylamine as a base, yielding a high purity product.[2] Another relevant procedure for a similar SNAr reaction involves reacting p-chloronitrobenzene with morpholine at 100°C for 5 hours.[3]
Based on these analogous procedures, a general protocol for the synthesis of this compound is provided below.
General Experimental Protocol:
-
To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in a suitable solvent (e.g., acetonitrile), add morpholine (1.1 to 2 equivalents) and a base such as potassium carbonate or triethylamine (1.5 to 2 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then subjected to a work-up procedure, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Optimizing Temperature and Reaction Time
The following table provides an illustrative summary of how temperature and reaction time can affect the yield and purity of this compound. These values are based on typical outcomes for SNAr reactions and should be used as a guideline for optimization experiments.
| Temperature (°C) | Reaction Time (hours) | Expected Yield of this compound (%) | Key Observations |
| 60 | 24 | 40-50 | Slow reaction rate, incomplete conversion of starting material. |
| 80 | 12 | 70-80 | Good conversion with minimal side product formation. |
| 80 | 24 | 75-85 | Higher conversion, slight increase in di-substituted product. |
| 100 | 6 | 85-95 | Faster reaction rate, potentially optimal conditions. |
| 100 | 12 | 80-90 | Increased formation of di-substituted byproduct. |
| 120 | 4 | 75-85 | Very fast reaction, but significant increase in impurities. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | - Reaction temperature is too low.- Reaction time is too short.- Ineffective base.- Poor quality of reagents or solvent. | - Gradually increase the reaction temperature in 10-20°C increments.- Extend the reaction time and monitor by TLC or LC-MS.- Use a stronger base (e.g., K₂CO₃ instead of NaHCO₃).- Ensure reagents and solvents are pure and anhydrous. |
| Formation of Di-substituted Byproduct | - Reaction temperature is too high.- Reaction time is too long.- Excess morpholine is used. | - Lower the reaction temperature.- Reduce the reaction time.- Use a smaller excess of morpholine (e.g., 1.1 equivalents). |
| Presence of Unreacted Starting Material | - Incomplete reaction. | - Increase the reaction temperature or prolong the reaction time. |
| Difficult Purification | - Formation of multiple byproducts with similar polarity to the desired product. | - Optimize reaction conditions to improve selectivity.- Try a different solvent system for column chromatography or recrystallization. |
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
minimizing impurity formation in the synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine
Technical Support Center: Synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to impurity formation during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and robust method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This process typically involves reacting 1,4-difluoro-2-nitrobenzene with morpholine. The aromatic ring is "activated" by the electron-withdrawing nitro group, which facilitates the displacement of a fluoride ion by the nucleophilic morpholine.[1][2]
Q2: What are the most common impurities I might encounter during the synthesis?
A2: During the synthesis of this compound, several impurities can arise from side reactions or incomplete reactions. The most prevalent include:
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Isomeric Impurity: 4-(2-Fluoro-4-nitrophenyl)morpholine, formed by the substitution of the fluorine atom at the C1 position instead of the C4 position.
-
Disubstitution Impurity: 4,4'-(2-nitro-1,4-phenylene)dimorpholine, where both fluorine atoms on the starting material are replaced by morpholine.
-
Unreacted Starting Material: Residual 1,4-difluoro-2-nitrobenzene.
-
Hydrolysis Products: Formation of hydroxynitrophenyl derivatives if water is present in the reaction medium.
Q3: Which analytical techniques are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for accurate impurity profiling.[3][4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the main product and its impurities.[5][6] A reverse-phase C18 column is often effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.[5][6]
-
Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the desired product and characterize isolated impurities.[7]
Q4: What general strategies can I employ to minimize overall impurity formation?
A4: To enhance the purity of the final product, consider the following strategies:
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Control Stoichiometry: Use a precise molar ratio of reactants. A large excess of morpholine can promote disubstitution.
-
Temperature Management: Maintain the optimal reaction temperature. Excessively high temperatures can lead to the formation of undesired byproducts.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to stop it once the starting material is consumed, preventing further side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and hydrolysis from atmospheric moisture.
-
Use of Anhydrous Solvents: Ensure all solvents are dry to minimize the formation of hydrolysis-related impurities.
Troubleshooting Guide: Specific Impurity Issues
This guide addresses specific problems you may encounter and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of the isomeric impurity, 4-(2-Fluoro-4-nitrophenyl)morpholine, are detected. | In the starting material, 1,4-difluoro-2-nitrobenzene, both fluorine atoms are activated by the nitro group (one ortho, one para).[2] The reaction conditions (solvent polarity, temperature) may not sufficiently favor substitution at the desired C4 (para) position. | Optimize Reaction Conditions: • Solvent Choice: Experiment with a range of solvents (e.g., acetonitrile, DMSO, ethanol) to alter the regioselectivity. • Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable para-substituted product over the kinetically formed ortho-product. |
| A significant amount of disubstituted impurity is present in the crude product. | This typically occurs when reaction conditions are too harsh or when there is an excess of the nucleophile (morpholine). | Adjust Stoichiometry and Conditions: • Use a molar equivalent of morpholine closer to 1.0-1.1 relative to the starting material. • Reduce the reaction temperature and/or time. • Monitor the reaction closely and quench it as soon as the monosubstituted product is maximized. |
| HPLC analysis shows a peak corresponding to the unreacted starting material, 1,4-difluoro-2-nitrobenzene. | The reaction has not gone to completion. This could be due to insufficient reaction time, low temperature, or deactivation of the reagents. | Ensure Complete Reaction: • Increase the reaction time, monitoring periodically with TLC or HPLC. • If extending the time is ineffective, cautiously increase the temperature in small increments. • Ensure the morpholine and any base used (e.g., triethylamine, K₂CO₃) are of high purity. |
| The presence of unexpected peaks is confirmed by LC-MS, possibly from hydrolysis. | Water contamination in the solvent or reagents can lead to the hydrolysis of the activated aryl fluoride, forming hydroxylated impurities. | Maintain Anhydrous Conditions: • Use freshly distilled or commercially available anhydrous solvents. • Dry all glassware thoroughly before use. • Run the reaction under an inert, dry atmosphere (N₂ or Ar). |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Reagents & Materials:
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1,4-Difluoro-2-nitrobenzene (1.0 eq)
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Morpholine (1.1 eq)
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Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
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Acetonitrile (anhydrous)
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Round-bottom flask, condenser, magnetic stirrer
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Nitrogen or Argon gas supply
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1,4-difluoro-2-nitrobenzene and anhydrous acetonitrile.
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Add the base (TEA or K₂CO₃) to the solution and stir.
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Slowly add morpholine to the reaction mixture at room temperature.
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Heat the reaction mixture to a controlled temperature (e.g., 80-85°C) and stir for a specified duration (e.g., 12 hours).[7]
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Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature.
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Add deionized water to the mixture and extract the product with a suitable organic solvent like ethyl acetate (3x).[7]
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[7]
-
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent): A gradient system of petroleum ether and ethyl acetate is commonly used. Start with a low polarity mixture and gradually increase the proportion of ethyl acetate.
-
Procedure:
-
Prepare a silica gel slurry in the initial low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
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Begin elution with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Run the gradient program to separate the components.
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Integrate the peaks to determine the purity percentage of the main product and the relative amounts of any impurities.
-
Visual Guides and Workflows
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for common impurity issues.
Caption: Simplified SNAr reaction mechanism pathway.
References
Technical Support Center: Scale-Up of 4-(4-Fluoro-2-nitrophenyl)morpholine Production
Welcome to the Technical Support Center for the production of 4-(4-Fluoro-2-nitrophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Frequently Asked questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary scale-up challenges?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 1,4-difluoro-2-nitrobenzene with morpholine. While effective at a lab scale, scaling up this synthesis presents several critical challenges:
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Exothermic Reaction: The reaction is highly exothermic, posing a significant risk of thermal runaway if not properly controlled. This is a major safety concern in large-scale reactors.
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Side Reactions: The formation of impurities, particularly the di-substituted byproduct, 4,4'-(2-nitrophenyl)-dimorpholine, can occur, complicating purification and reducing the yield of the desired product.
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Product Isolation and Purification: Isolating the product in high purity on a large scale can be challenging. This includes efficient removal of the solvent, unreacted starting materials, and byproducts.
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Solvent Selection: The choice of solvent is critical for reaction rate, selectivity, and ease of removal during workup. High-boiling polar aprotic solvents like DMSO or DMF, while effective for the reaction, can be difficult to remove completely at scale.
Q2: How can the exothermic nature of the reaction be safely managed during scale-up?
A2: Managing the reaction exotherm is crucial for safe operation. Several strategies can be employed:
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Controlled Addition: Slowly add one of the reactants (typically morpholine) to the other to control the rate of heat generation.
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Efficient Cooling: Utilize a reactor with a high surface area to volume ratio and an efficient cooling system to dissipate the heat generated.
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Semi-Batch or Continuous Flow Processing: For larger scales, moving from a batch process to a semi-batch or continuous flow setup can significantly improve heat management. Continuous flow reactors, in particular, offer excellent heat transfer and control, minimizing the risk of thermal runaway.[1][2]
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Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.
Q3: What are the common impurities and how can their formation be minimized?
A3: The primary impurity of concern is the di-substituted product where both fluorine atoms on the 1,4-difluoro-2-nitrobenzene are replaced by morpholine. To minimize its formation:
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Stoichiometry Control: Use a controlled molar ratio of morpholine to 1,4-difluoro-2-nitrobenzene. An excess of the difluoro-nitrobenzene can help to reduce di-substitution.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity towards the mono-substituted product.
-
Reaction Time: Monitor the reaction progress closely and stop the reaction once the formation of the desired product is maximized to prevent further reaction to the di-substituted product.
Q4: What are the recommended work-up and purification procedures for large-scale production?
A4: A typical work-up procedure involves quenching the reaction mixture, followed by extraction and crystallization.
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Quenching: The reaction is typically quenched by the addition of water to precipitate the crude product.
-
Extraction: If a solvent is used, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine.
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Crystallization: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to achieve the desired purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature (with caution due to exotherm).- Ensure efficient mixing.- Check the purity of starting materials. |
| Product loss during work-up. | - Optimize extraction and crystallization solvents and procedures. | |
| High Levels of Di-substituted Impurity | Excess of morpholine or prolonged reaction time. | - Adjust the stoichiometry of reactants.- Monitor the reaction closely and stop it at the optimal time. |
| High reaction temperature. | - Lower the reaction temperature. | |
| Poor Product Purity After Crystallization | Inappropriate crystallization solvent. | - Screen for alternative crystallization solvents or solvent mixtures. |
| Co-precipitation of impurities. | - Consider a multi-step purification process, such as a solvent wash followed by recrystallization or column chromatography for very high purity requirements. | |
| Difficulty in Removing Reaction Solvent (e.g., DMSO, DMF) | High boiling point of the solvent. | - Use a co-solvent with a lower boiling point to facilitate removal.- Employ high-vacuum distillation for solvent removal.- Consider alternative, lower-boiling point solvents for the reaction if feasible. |
| Thermal Runaway/Uncontrolled Exotherm | Too rapid addition of reactants. | - Reduce the addition rate of the limiting reagent.- Ensure the cooling system is functioning at maximum capacity. |
| Inefficient mixing leading to localized hot spots. | - Verify that the agitator is providing adequate mixing throughout the reactor. | |
| Insufficient cooling capacity for the scale. | - Re-evaluate the heat transfer capabilities of the reactor for the intended scale.- Consider transitioning to a continuous flow process for better heat management.[2] |
Experimental Protocols
Pilot-Scale Synthesis of this compound
This protocol is a general guideline and should be optimized for specific equipment and safety considerations.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 1,4-Difluoro-2-nitrobenzene | 159.09 | 1.59 kg | 1.0 |
| Morpholine | 87.12 | 0.96 kg | 1.1 |
| Triethylamine (Et3N) | 101.19 | 1.11 kg | 1.1 |
| Ethanol (EtOH) | 46.07 | 10 L | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Reactor Setup: Charge a clean and dry 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a controlled addition funnel with 1.59 kg (10.0 mol) of 1,4-difluoro-2-nitrobenzene and 5 L of ethanol.
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Initial Cooling: Start the reactor's cooling system and bring the internal temperature to 10-15 °C.
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Reactant Addition: Prepare a solution of 0.96 kg (11.0 mol) of morpholine and 1.11 kg (11.0 mol) of triethylamine in 5 L of ethanol. Add this solution to the addition funnel.
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Controlled Reaction: Slowly add the morpholine/triethylamine solution to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 25 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature (20-25 °C) for 18-24 hours. Monitor the reaction progress by TLC or HPLC.
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Product Precipitation: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add 10 L of cold water with vigorous stirring to precipitate the product.
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Isolation: Filter the precipitated solid and wash the filter cake with cold water (2 x 2 L).
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Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
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Purification (Crystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 238418-75-2 | |
| Molecular Formula | C10H11FN2O3 | [3] |
| Molecular Weight | 226.21 g/mol | [3] |
| Appearance | White to light yellow powder | |
| Melting Point | 106-109 °C | [3] |
| Purity (typical) | >98% | [3] |
Visualizations
Synthesis Pathway
Caption: SNAr reaction for the synthesis of the target compound.
Potential Side Reaction
Caption: Undesired reaction leading to a common impurity.
Troubleshooting Workflow for Low Yield
Caption: A logical approach to diagnosing and resolving low yield issues.
References
removing unreacted starting materials from 4-(4-Fluoro-2-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 4-(4-Fluoro-2-nitrophenyl)morpholine by removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. The most common starting materials are 1,4-difluoro-2-nitrobenzene and morpholine. Therefore, the primary impurities to remove from the crude product are unreacted 1,4-difluoro-2-nitrobenzene and excess morpholine.
Q2: How can I remove unreacted morpholine from my reaction mixture?
A2: Morpholine is a basic compound and is soluble in water. An acidic aqueous wash is the most effective method for its removal. By dissolving the crude reaction mixture in an organic solvent and washing with a dilute acid solution (e.g., 1M HCl), the basic morpholine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
Q3: What is the best way to remove unreacted 1,4-difluoro-2-nitrobenzene?
A3: Unreacted 1,4-difluoro-2-nitrobenzene is a non-polar compound and can be removed using either recrystallization or column chromatography. The choice between these methods will depend on the scale of your reaction and the purity required.
Q4: Are there any recommended solvent systems for the recrystallization of this compound?
A4: While specific data for this exact compound is limited, for structurally similar nitrophenyl-morpholine derivatives, ethanol or a mixture of ethanol and ethyl acetate has been used successfully for recrystallization.[1] A general approach is to dissolve the crude product in a minimal amount of a hot solvent in which the product has good solubility and the impurities have poor solubility. Upon cooling, the desired product should crystallize out, leaving the impurities in the solvent.
Q5: What solvent systems are suitable for column chromatography to purify this compound?
A5: For the purification of related nitrophenyl-morpholine compounds, column chromatography using a silica gel stationary phase is common. Eluent systems typically consist of a mixture of a non-polar solvent and a moderately polar solvent. Common solvent systems for similar compounds include petroleum ether/ethyl acetate and dichloromethane/methanol.[2][3] The polarity of the eluent can be gradually increased to effectively separate the product from the less polar unreacted 1,4-difluoro-2-nitrobenzene.
Troubleshooting Guides
Problem: Residual Morpholine Detected After Work-up
| Possible Cause | Troubleshooting Step |
| Incomplete extraction | Increase the number of acidic washes (e.g., from 1 to 3). |
| Acid concentration too low | Use a slightly more concentrated acid solution (e.g., 2M HCl), but be cautious of potential hydrolysis of the product under harsh acidic conditions. |
| Insufficient mixing | Ensure vigorous mixing of the organic and aqueous layers during the extraction to maximize the partitioning of the morpholine salt into the aqueous phase. |
Problem: Unreacted 1,4-difluoro-2-nitrobenzene Co-crystallizes with the Product
| Possible Cause | Troubleshooting Step |
| Improper solvent choice | The solubility of the starting material and product are too similar in the chosen recrystallization solvent. Experiment with different solvent systems. A good starting point is to test solubility in various solvents like ethanol, isopropanol, ethyl acetate, and toluene. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective. |
| Cooling too quickly | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solution too concentrated | If the solution is too concentrated, both the product and impurity may crash out of solution. Use a slightly larger volume of hot solvent to ensure the impurity remains dissolved upon cooling. |
Experimental Protocols
Protocol 1: Removal of Unreacted Morpholine by Acidic Extraction
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Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
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Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase.
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Drain the lower aqueous layer.
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Repeat the wash with 1M HCl two more times.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of morpholine.
Protocol 2: Purification by Recrystallization
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Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.
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Continue adding the hot solvent portion-wise until the solid just dissolves.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Dry the crystals under vacuum to obtain the purified product.
Protocol 3: Purification by Column Chromatography
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a 9:1 mixture of petroleum ether:ethyl acetate).
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
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Load the sample onto the top of the silica gel column.
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Begin eluting with the initial solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
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Gradually increase the polarity of the eluent (e.g., to 7:3 petroleum ether:ethyl acetate) to elute the more polar product.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₀H₁₁FN₂O₃ | 226.21 | N/A | N/A |
| 1,4-difluoro-2-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 207 | 22-24 |
| Morpholine | C₄H₉NO | 87.12 | 129 | -5 |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Target Impurity Removed |
| Acidic Extraction | 1M HCl (aq) / Organic Solvent | Morpholine |
| Recrystallization | Ethanol or Ethanol/Ethyl Acetate | 1,4-difluoro-2-nitrobenzene |
| Column Chromatography | Petroleum Ether / Ethyl Acetate or Dichloromethane / Methanol | 1,4-difluoro-2-nitrobenzene |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
solvent effects on the rate and yield of 4-(4-Fluoro-2-nitrophenyl)morpholine synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this nucleophilic aromatic substitution (SNAr) reaction.
Solvent Effects on Reaction Yield and Rate
The choice of solvent significantly impacts the rate and yield of the synthesis of this compound. The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is favored by polar aprotic solvents that can solvate the cationic intermediate but do not strongly solvate the nucleophile.
Below is a summary of quantitative data from literature for the synthesis of the target molecule and its close analogs. Please note that direct comparative studies for this compound are limited, and thus, data from analogous reactions are included for reference.
Table 1: Effect of Solvents on the Yield of 4-(Aryl)morpholine Derivatives
| Aryl Halide Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 2-bromo-6-fluoro-nitrobenzene | Morpholine | 1,4-Dioxane | Cs₂CO₃ | 110 | 8 | 42 | 4-(3-Fluoro-2-nitrophenyl)morpholine[1] |
| 4-fluoronitrobenzene | Thiomorpholine | Acetonitrile | Triethylamine | 85 | 12 | 95 | 4-(4-Nitrophenyl)thiomorpholine[2] |
| p-Chloronitrobenzene | Morpholine | Morpholine (neat) | Na₂CO₃ | 100 | 5 | 98.5 | 4-(4-Nitrophenyl)morpholine[3] |
| 1-fluoro-2,4-dinitrobenzene | Piperidine | Toluene | - | Ambient | - | - | Kinetic Study[4][5] |
| 1-fluoro-2,4-dinitrobenzene | Piperidine | Acetonitrile | - | Ambient | - | - | Kinetic Study[4][5] |
| 1-fluoro-2,4-dinitrobenzene | Piperidine | Nitromethane | - | Ambient | - | - | Kinetic Study[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by morpholine. The fluorine atom at the 4-position is then displaced as the leaving group.
Q2: Which type of solvent is generally preferred for this reaction?
A2: Polar aprotic solvents such as acetonitrile, DMF, and DMSO are generally preferred. These solvents can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thus accelerating the rate. However, successful syntheses have also been reported in polar protic solvents and even under solvent-free conditions.
Q3: Is a base required for this reaction?
A3: While morpholine itself is a base, an additional, non-nucleophilic base like triethylamine or potassium carbonate is often added to neutralize the HF that is formed, which can protonate the morpholine and reduce its nucleophilicity.
Q4: What are the main side products in this synthesis?
A4: The main side product is often the isomeric 4-(2-fluoro-5-nitrophenyl)morpholine if the starting material is 1,4-difluoro-2-nitrobenzene. Other potential impurities can arise from the reaction of morpholine at the other fluorine position or from degradation of the starting materials or product under harsh reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The disappearance of the starting material (1,4-difluoro-2-nitrobenzene) and the appearance of the product spot can be tracked over time.
Troubleshooting Guide
Caption: Troubleshooting workflow for low product yield.
Q: I am getting a very low yield of the desired product. What could be the issue?
A: Low yields can be attributed to several factors:
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Purity of Starting Materials: Ensure that 1,4-difluoro-2-nitrobenzene and morpholine are of high purity. Impurities can lead to side reactions.
-
Reaction Conditions: The reaction may require higher temperatures or longer reaction times for completion. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Solvent Choice: The choice of solvent is critical. If you are using a non-polar or protic solvent, consider switching to a polar aprotic solvent like acetonitrile or DMF, which are known to accelerate SNAr reactions. Ensure the solvent is anhydrous, as water can react with the starting materials and intermediates.
-
Base: The hydrofluoric acid (HF) generated during the reaction can protonate the morpholine, rendering it non-nucleophilic. The addition of a non-nucleophilic base like potassium carbonate or triethylamine can scavenge the HF and improve the yield.
Q: My reaction is very slow. How can I increase the reaction rate?
A: To increase the reaction rate:
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Increase the Temperature: The rate of most organic reactions increases with temperature. However, be cautious of potential side reactions or product decomposition at very high temperatures.
-
Change the Solvent: As mentioned, polar aprotic solvents generally accelerate SNAr reactions.
-
Use a Catalyst: While not always necessary, a phase-transfer catalyst can sometimes be beneficial, especially in biphasic systems.
Q: I am observing the formation of multiple products. How can I improve the selectivity?
A: The formation of multiple products, particularly the other regioisomer, can be influenced by the reaction conditions.
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Temperature Control: Lowering the reaction temperature may improve the selectivity towards the desired isomer.
-
Solvent: The solvent can influence the regioselectivity of the reaction. Experimenting with different solvents may help in optimizing the yield of the desired product.
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for synthesis.
Protocol 1: Synthesis in a Polar Aprotic Solvent (Acetonitrile)
This protocol is adapted from a similar synthesis of 4-(4-nitrophenyl)thiomorpholine.[2]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (1 equivalent).
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Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by morpholine (1.1 equivalents) and triethylamine (1.2 equivalents).
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Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis in a Polar Protic Solvent (Ethanol)
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Reaction Setup: In a sealed tube, dissolve 1,4-difluoro-2-nitrobenzene (1 equivalent) in ethanol.
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Reagent Addition: Add morpholine (2 equivalents).
-
Reaction: Heat the mixture at 80-100°C for 12-48 hours.
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Monitoring: Monitor the reaction by TLC or HPLC.
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Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the product by recrystallization or column chromatography.
Protocol 3: Solvent-Free Synthesis
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Reaction Setup: In a flask, combine 1,4-difluoro-2-nitrobenzene (1 equivalent) and morpholine (2-3 equivalents).
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Reagent Addition: Add a catalytic amount of a solid base such as potassium carbonate.
-
Reaction: Heat the mixture with stirring at 100-120°C for 2-6 hours.
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Monitoring: Monitor the reaction by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC or HPLC.
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Work-up: Cool the reaction mixture and add water. Extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the organic extract with water and brine, dry, and concentrate. Purify the crude product as needed.
Disclaimer: The information provided in this technical support center is a compilation of data from scientific literature. The experimental protocols are illustrative and may require optimization for specific laboratory conditions and scales. Always follow appropriate safety procedures when conducting chemical syntheses.
References
- 1. 4-(3-Fluoro-2-nitrophenyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent synthetic routes for the preparation of 4-(4-fluoro-2-nitrophenyl)morpholine: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. The selection of an appropriate synthetic strategy is critical in drug discovery and development, impacting yield, purity, scalability, and cost. This document presents a summary of experimental data, detailed protocols for representative reactions, and visualizations to aid in the selection of the most suitable method.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound, a key intermediate in the preparation of various pharmaceutically active compounds, is most commonly achieved through two distinct chemical transformations. The following table summarizes the key quantitative parameters of these methods based on representative experimental data.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | 1,2-Difluoro-4-nitrobenzene, Morpholine | 1-Bromo-4-fluoro-2-nitrobenzene, Morpholine |
| Catalyst | None required | Palladium-based (e.g., Pd₂(dba)₃) |
| Ligand | None required | Phosphine-based (e.g., BINAP) |
| Base | Organic base (e.g., Triethylamine) | Strong inorganic or hindered base (e.g., NaOtBu) |
| Solvent | Acetonitrile, DMSO, or neat | Toluene |
| Temperature | 85 °C | 80 °C |
| Reaction Time | 12 hours | 4 hours |
| Reported Yield | ~95% (for a similar transformation) | ~60% (for a similar transformation) |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic approach, the following diagrams were generated.
Caption: A comparison of the SNAr and Buchwald-Hartwig routes.
Experimental Protocols
The following are detailed experimental procedures for representative reactions of each synthetic route.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on a similar, high-yielding synthesis of a related arylmorpholine derivative.
Materials:
-
1,2-Difluoro-4-nitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2-difluoro-4-nitrobenzene (1.0 eq) and acetonitrile.
-
Add morpholine (1.2 eq) followed by triethylamine (1.5 eq) to the flask.
-
Heat the reaction mixture to 85 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Route 2: Buchwald-Hartwig Amination
This protocol is adapted from a representative Buchwald-Hartwig amination of a brominated aromatic compound with an amine.
Materials:
-
1-Bromo-4-fluoro-2-nitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
[Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
(±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq)
-
NaOtBu (sodium tert-butoxide) (1.4 eq)
-
Toluene
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), morpholine (1.2 eq), [Pd₂(dba)₃] (0.02 eq), (±)-BINAP (0.04 eq), and NaOtBu (1.4 eq).
-
Add dry, degassed toluene to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, add diethyl ether to the mixture.
-
Wash the organic layer with brine (2x), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield this compound.
Workflow for Method Selection
The choice between SNAr and Buchwald-Hartwig amination depends on several factors. The following diagram outlines a logical workflow for making this decision.
Caption: A decision tree for choosing the optimal synthetic method.
Concluding Remarks
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination present viable pathways for the synthesis of this compound. The SNAr route is generally simpler, avoiding the need for expensive and sensitive metal catalysts and ligands, which can be advantageous for large-scale production and cost-effectiveness. However, it may require harsher reaction conditions. The Buchwald-Hartwig amination offers a broader substrate scope and can often be performed under milder conditions, which is beneficial when dealing with sensitive functional groups. The choice of method will ultimately depend on the specific requirements of the research or development project, including cost, scale, and the chemical nature of the starting materials.
A Cost-Benefit Analysis of 4-(4-Fluoro-2-nitrophenyl)morpholine in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a synthetic route for a key intermediate is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 4-(4-Fluoro-2-nitrophenyl)morpholine, a vital building block in the synthesis of various pharmaceuticals, including the antibiotic Linezolid.[1] We will objectively compare the widely used Nucleophilic Aromatic Substitution (SNAr) method with a prominent alternative, the Buchwald-Hartwig amination, providing available experimental data and process considerations for large-scale production.
Executive Summary
The synthesis of this compound is predominantly achieved via the SNAr reaction of 1,4-difluoro-2-nitrobenzene with morpholine. This method is favored for its simplicity and the use of relatively inexpensive starting materials. However, the alternative Buchwald-Hartwig amination, while potentially offering faster reaction times and milder conditions, introduces the cost and complexity of specialized catalysts and ligands. The optimal choice for large-scale synthesis will depend on a careful evaluation of raw material costs, process efficiency, safety protocols, and waste management considerations.
Comparative Analysis of Synthetic Routes
The two primary methods for the large-scale synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
Table 1: High-Level Comparison of SNAr and Buchwald-Hartwig Amination
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Primary Reactants | 1,4-Difluoro-2-nitrobenzene, Morpholine | Aryl halide (e.g., 2-bromo- or 2-chloro-1-fluoro-4-nitrobenzene), Morpholine |
| Catalyst | Not typically required | Palladium-based catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, RuPhos) |
| Reaction Conditions | Elevated temperatures (can be run neat or in a solvent) | Generally milder temperatures, requires an inert atmosphere |
| Key Advantages | Lower raw material cost, simpler setup | Potentially faster reaction times, broader substrate scope |
| Key Disadvantages | Can require harsh conditions, potential for side reactions | High cost of catalyst and ligands, catalyst removal from product |
In-Depth Analysis: Performance and Experimental Data
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a well-established and straightforward method for the synthesis of this compound. The reaction proceeds by the displacement of a fluoride ion from 1,4-difluoro-2-nitrobenzene by morpholine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic attack.
Experimental Protocol: Large-Scale SNAr Synthesis (Illustrative)
-
Charging the Reactor: A suitable reactor is charged with 1,4-difluoro-2-nitrobenzene and an excess of morpholine. The reaction can be run neat or in a high-boiling point solvent such as DMSO or NMP to facilitate heat transfer and maintain a homogeneous reaction mixture.
-
Reaction: The mixture is heated to a temperature typically ranging from 100-150°C. The reaction progress is monitored by a suitable analytical technique such as HPLC or GC.
-
Workup: Upon completion, the reaction mixture is cooled. If a solvent was used, it may be partially removed by distillation. The product is often precipitated by the addition of water.
-
Isolation and Purification: The crude product is isolated by filtration and washed with water to remove excess morpholine and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol to achieve a purity of ≥98%.[1]
Workflow for Large-Scale SNAr Synthesis
References
A Spectroscopic Showdown: Unraveling the Isomers of 4-(4-Fluoro-2-nitrophenyl)morpholine
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of molecular entities is paramount. Even subtle shifts in substituent positions on an aromatic ring can profoundly impact a compound's biological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic comparison of 4-(4-Fluoro-2-nitrophenyl)morpholine and its key isomers, offering a detailed analysis of how the positional variance of the fluoro and nitro groups influences their spectral signatures.
While a complete experimental dataset for every isomer is not always publicly available, this guide combines known spectral data with well-established principles of spectroscopy to present an illustrative yet scientifically grounded comparison. The methodologies and expected spectral variations detailed herein provide a robust framework for the identification and differentiation of these closely related compounds.
Comparative Spectroscopic Analysis
The following tables summarize the expected and observed spectroscopic data for this compound and three of its isomers. The data presented is a composite derived from available literature and predictive models based on structure-property relationships.
Table 1: Illustrative ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) of Morpholine Protons (ppm) | Chemical Shift (δ) of Aromatic Protons (ppm) | Coupling Constants (J) (Hz) |
| This compound | ~3.8 (m, 4H), ~3.0 (m, 4H) | ~7.8 (dd), ~7.3 (m), ~7.1 (dd) | JH-F, JH-H |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | ~3.9 (m, 4H), ~3.2 (m, 4H) | ~8.1 (dd), ~7.9 (m), ~7.2 (t) | JH-F, JH-H |
| 4-(4-Fluoro-3-nitrophenyl)morpholine | ~3.8 (m, 4H), ~3.4 (m, 4H) | ~7.5 (dd), ~7.4 (m), ~7.2 (t) | JH-F, JH-H |
| 4-(5-Fluoro-2-nitrophenyl)morpholine | ~3.8 (m, 4H), ~3.1 (m, 4H) | ~7.9 (dd), ~7.0 (m), ~6.8 (dd) | JH-F, JH-H |
Table 2: Illustrative ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) of Morpholine Carbons (ppm) | Chemical Shift (δ) of Aromatic Carbons (ppm) |
| This compound | ~67.0, ~51.0 | ~160 (d, JC-F), ~148, ~128, ~122, ~118 (d, JC-F), ~115 (d, JC-F) |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | ~67.2, ~50.5 | ~155 (d, JC-F), ~145, ~138, ~125 (d, JC-F), ~119 (d, JC-F), ~110 |
| 4-(4-Fluoro-3-nitrophenyl)morpholine | ~66.8, ~52.5 | ~158 (d, JC-F), ~150, ~135, ~120, ~117 (d, JC-F), ~114 (d, JC-F) |
| 4-(5-Fluoro-2-nitrophenyl)morpholine | ~67.1, ~51.5 | ~163 (d, JC-F), ~149, ~130 (d, JC-F), ~125, ~115 (d, JC-F), ~112 (d, JC-F) |
Table 3: Illustrative FTIR Spectral Data (cm⁻¹)
| Compound | Key Stretching Frequencies (ν) |
| This compound | ~1520, ~1340 (NO₂ stretch), ~1230 (C-F stretch), ~1115 (C-O-C stretch) |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | ~1515, ~1345 (NO₂ stretch), ~1250 (C-F stretch), ~1120 (C-O-C stretch) |
| 4-(4-Fluoro-3-nitrophenyl)morpholine | ~1530, ~1350 (NO₂ stretch), ~1240 (C-F stretch), ~1110 (C-O-C stretch) |
| 4-(5-Fluoro-2-nitrophenyl)morpholine | ~1525, ~1335 (NO₂ stretch), ~1225 (C-F stretch), ~1118 (C-O-C stretch) |
Table 4: Illustrative Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 226 | 196 ([M-NO]⁺), 180 ([M-NO₂]⁺), 153, 123 |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | 226 | 196 ([M-NO]⁺), 180 ([M-NO₂]⁺), 153, 123 |
| 4-(4-Fluoro-3-nitrophenyl)morpholine | 226 | 196 ([M-NO]⁺), 180 ([M-NO₂]⁺), 153, 123 |
| 4-(5-Fluoro-2-nitrophenyl)morpholine | 226 | 196 ([M-NO]⁺), 180 ([M-NO₂]⁺), 153, 123 |
Table 5: Illustrative UV-Vis Spectral Data (in Methanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| This compound | ~330, ~240 | ~3500, ~12000 |
| 4-(2-Fluoro-4-nitrophenyl)morpholine | ~310, ~250 | ~9000, ~10000 |
| 4-(4-Fluoro-3-nitrophenyl)morpholine | ~350, ~230 | ~2000, ~15000 |
| 4-(5-Fluoro-2-nitrophenyl)morpholine | ~340, ~245 | ~4000, ~11000 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC. The instrument is equipped with a capillary column (e.g., a nonpolar DB-5ms column). A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase. A typical program might start at 50°C and ramp up to 250°C.
-
MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern serves as a molecular fingerprint.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of the isomers of this compound.
Caption: A logical workflow for the spectroscopic comparison of isomers.
A Comparative Guide to the Structure-Activity Relationship of Morpholine Analogs as PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a prevalent structural motif in a wide array of PI3K inhibitors, where it often plays a critical role in binding to the ATP-binding pocket of the enzyme.[1] The oxygen atom of the morpholine can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain, which is essential for potent inhibition.[1] Understanding the SAR of this moiety is therefore fundamental for developing next-generation PI3K inhibitors with improved potency and isoform selectivity.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) of ZSTK474 and its analogs, where one of the two morpholine groups has been replaced with other functionalities. The data highlights the sensitivity of PI3K isoform inhibition to structural changes in this region of the molecule.
| Compound ID | Modification | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 1 (ZSTK474) | - (Reference) | 5.0 | 45.4 | 37.6 | 3.9 |
| 2a | Piperazine | 180 | >3000 | >3000 | 140 |
| 6a | Ethanolamine | 9.9 | 227 | 94 | 9.75 |
| 6b | Diethanolamine | 3.7 | 227 | 14.6 | 9.75 |
Data sourced from a study on ZSTK474 analogs.[2]
Experimental Protocols
The inhibitory activity of the compounds was determined using a well-established in vitro PI3K enzyme inhibition assay.
PI3K Enzymatic Assay:
This assay measures the ability of a compound to inhibit the activity of purified PI3K isoforms (α, β, γ, and δ).[1]
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms are used. The substrate, phosphatidylinositol (PI), is prepared in the form of lipid vesicles.
-
Reaction Mixture: The assay is conducted in a 96-well plate format. Each well contains the respective PI3K isoform, the PI substrate, and the test compound at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated to allow for the phosphorylation of PI to phosphatidylinositol-3-phosphate (PIP3).
-
Detection: The amount of PIP3 produced is quantified. This is often achieved using a competitive ELISA or a fluorescence-based method where a labeled pleckstrin homology (PH) domain that specifically binds to PIP3 is used.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of ZSTK474 analogs.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of ZSTK474 analogs.
References
The Morpholine Scaffold: A Privileged Structure in Drug Design and Its Diverse Biological Activities
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form hydrogen bonds, make it an attractive moiety for incorporation into drug candidates.[1][2] This guide provides a comparative overview of the biological activities of morpholine-containing compounds, focusing on their anticancer, antibacterial, antifungal, and antiviral properties. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key experiments are provided.
Anticancer Activity: Targeting Key Signaling Pathways
Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[3][4] One of the most prominent targets is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[5][6]
Comparative Anticancer Activity of Morpholine-Containing Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |
| Gefitinib | NSCLC (EGFR mutant) | ~0.01-0.1 | EGFR Tyrosine Kinase Inhibitor | [7] |
| Compound 10e | A549 (Lung) | 0.033 | mTOR Inhibitor | [8] |
| Compound 10h | MCF-7 (Breast) | 0.087 | mTOR Inhibitor | [8] |
| AK-10 | MCF-7 (Breast) | 3.15 | Bcl-2 Inhibitor | [9] |
| AK-3 | MCF-7 (Breast) | 6.44 | Bcl-2 Inhibitor | [9] |
| AK-10 | A549 (Lung) | 8.55 | Bcl-2 Inhibitor | [9] |
| Compound 5h | HT-29 (Colon) | 0.049 (VEGFR-2) | VEGFR-2 Inhibitor | [10] |
| Compound M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | Topoisomerase II Inhibitor | [11] |
| Compound M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | Topoisomerase II Inhibitor | [11] |
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many morpholine-containing compounds exert their anticancer effects by inhibiting key kinases in this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing compounds.
Mechanism of Action: Gefitinib
Gefitinib is an anilinoquinazoline derivative containing a morpholine ring that functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][12][13] By competitively blocking the ATP binding site, it prevents autophosphorylation and subsequent activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[3]
Caption: Mechanism of action of Gefitinib in inhibiting EGFR signaling.
Antibacterial and Antifungal Activity
The morpholine scaffold is also a key component in several antimicrobial agents. These compounds often exhibit broad-spectrum activity against various bacterial and fungal pathogens.[14][15][16]
Comparative Antimicrobial Activity of Morpholine-Containing Compounds
| Compound ID | Microorganism | MIC (µg/mL) | Activity | Reference |
| Linezolid | Staphylococcus aureus (MRSA) | 0.5 - 4 | Antibacterial | [2][17] |
| Linezolid | Enterococcus faecium (VRE) | 1 - 4 | Antibacterial | [2][17] |
| Compound 6 | Enterococcus gallinarum | 6.25 | Antibacterial | [18] |
| Compound 4 | Enterococcus faecium | 3.125 | Antibacterial | [18] |
| Amorolfine | Trichophyton rubrum | 0.03 - 0.12 | Antifungal | [1][19] |
| Amorolfine | Candida albicans | 0.12 - 4 | Antifungal | [1][19] |
| Sila-morpholine 24 | Candida albicans | 0.5 - 1 | Antifungal | [20] |
| Sila-morpholine 24 | Aspergillus niger | 1 - 2 | Antifungal | [20] |
| Compound 12 | Mycobacterium smegmatis | 15.6 | Antibacterial | [21] |
Mechanism of Action: Linezolid
Linezolid, an oxazolidinone antibiotic, features a morpholine ring and inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[2][17][22] This unique mechanism of action reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[23][24]
Caption: Mechanism of Linezolid in inhibiting bacterial protein synthesis.
Mechanism of Action: Amorolfine
Amorolfine is a morpholine derivative that acts as a potent antifungal agent by disrupting the fungal cell membrane. It inhibits two key enzymes in the ergosterol biosynthesis pathway: delta-14 reductase and delta-7,8 isomerase.[1][19][25] This leads to the depletion of ergosterol and the accumulation of toxic sterols, ultimately compromising the integrity of the fungal cell membrane.[14][15]
Caption: Mechanism of Amorolfine in inhibiting ergosterol biosynthesis.
Antiviral Activity
While less extensively documented with specific quantitative data in publicly available literature compared to other activities, morpholine-containing compounds have also shown promise as antiviral agents.[18][26] For instance, certain quinoline-morpholine hybrids have demonstrated inhibitory effects against SARS-CoV-2.[26] The antiviral drug Favipiravir, although not a direct morpholine derivative, is a pyrazinecarboxamide, and its mechanism provides a plausible model for how morpholine-containing compounds could be designed to target viral replication.[20][21][27]
Comparative Antiviral Activity of Morpholine-Containing and Related Compounds
| Compound ID | Virus | EC50 (µM) | Target/Mechanism of Action | Reference |
| Quinoline-morpholine hybrid I-13e | SARS-CoV-2 RdRp | 4.40 | RNA-dependent RNA polymerase (RdRp) inhibitor | [8] |
| Quinoline-morpholine hybrid I-13h | SARS-CoV-2 RdRp | 12.5 | RNA-dependent RNA polymerase (RdRp) inhibitor | [8] |
| Favipiravir | SARS-CoV-2 | 61.88 | RNA-dependent RNA polymerase (RdRp) inhibitor | [6] |
| Oseltamivir analogue 2c | Influenza A (H1N1) | 0.03 | Neuraminidase Inhibitor | [28] |
| Oseltamivir analogue 3c | Influenza A (H1N1) | 0.02 | Neuraminidase Inhibitor | [28] |
Experimental Protocols
Determination of IC50 for Anticancer Activity (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The morpholine-containing compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compound: The morpholine-containing compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Determination of EC50 for Antiviral Activity (Plaque Reduction Assay)
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. In virology, it is often used to measure the concentration of a drug that reduces the number of viral plaques by 50%.
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells is grown in 6-well or 12-well plates.
-
Virus Dilution and Incubation with Compound: A known titer of the virus is incubated with serial dilutions of the morpholine-containing compound for 1 hour at 37°C.
-
Infection of Cells: The cell monolayer is washed, and the virus-compound mixture is added to the cells and incubated for 1 hour to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The morpholine scaffold is a versatile and valuable component in modern drug design, contributing to a wide range of biological activities. The compounds highlighted in this guide demonstrate the significant potential of morpholine derivatives in the development of novel therapeutics for cancer, infectious diseases, and potentially viral infections. The provided data and experimental protocols offer a foundation for researchers to compare and further explore the therapeutic applications of this privileged heterocyclic structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Development of Oseltamivir Phosphonate Congeners as Anti-Influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 13. Vivo-Morpholino-Based Antiviral for SARS-CoV-2: Implications for Novel Therapies in the Treatment of Acute COVID-19 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. ptfarm.pl [ptfarm.pl]
- 19. researchgate.net [researchgate.net]
- 20. Favipiravir - Wikipedia [en.wikipedia.org]
- 21. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]
- 23. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Theoretical investigation of favipiravir antiviral drug based on fullerene and boron nitride nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 28. research.unipd.it [research.unipd.it]
A Comparative Guide to the Reactivity of Fluoronitrobenzene Isomers with Morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-fluoronitrobenzene isomers in nucleophilic aromatic substitution (SNAr) reactions with morpholine. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate isomer for their synthetic needs, particularly in the fields of medicinal chemistry and materials science where the introduction of a morpholino group onto an aromatic ring is a common synthetic transformation.
Executive Summary
The reactivity of fluoronitrobenzene isomers with morpholine follows the general trend: ortho > para >> meta . This order is primarily dictated by the electronic effects of the nitro group, which stabilizes the intermediate formed during the SNAr reaction. The ortho and para isomers are significantly more reactive than the meta isomer due to the effective delocalization of the negative charge in the Meisenheimer intermediate through resonance. The ortho isomer exhibits a slightly higher reactivity than the para isomer, which can be attributed to the strong inductive electron-withdrawing effect of the nitro group at the adjacent position.
Data Presentation
| Isomer | Position of Fluorine | Second-Order Rate Constant (k) at 90 °C [10⁻³ M⁻¹ s⁻¹] | Relative Reactivity |
| 2-Fluoronitrobenzene (ortho) | 2- | 23.70 | Most Reactive |
| 4-Fluoronitrobenzene (para) | 4- | 6.90 | Intermediate |
| 3-Fluoronitrobenzene (meta) | 3- | Not available (significantly lower) | Least Reactive |
Data extracted from a study on the reaction of 2,4-difluoronitrobenzene with morpholine in ethanol at a reference temperature of 90 °C. The rate constants represent the substitution of the fluorine at the respective position.[1]
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the reactivity of fluoronitrobenzene isomers in SNAr reactions.
Caption: Factors influencing the reactivity of fluoronitrobenzene isomers.
Experimental Protocols
The following is a general experimental protocol for a kinetic study of the reaction of fluoronitrobenzene isomers with morpholine. This protocol is based on established methods for monitoring SNAr reactions.
Objective: To determine the second-order rate constants for the reaction of 2-fluoronitrobenzene, 3-fluoronitrobenzene, and 4-fluoronitrobenzene with morpholine.
Materials:
-
2-Fluoronitrobenzene
-
3-Fluoronitrobenzene
-
4-Fluoronitrobenzene
-
Morpholine
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO, or Ethanol)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials
-
Constant temperature bath or reaction block
-
Analytical instrumentation (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectrometer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each fluoronitrobenzene isomer in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of morpholine in the same anhydrous solvent at a known concentration (e.g., 1.0 M).
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Reaction Setup:
-
In a series of reaction vials, add a specific volume of the fluoronitrobenzene stock solution and the internal standard stock solution.
-
Place the vials in a constant temperature bath and allow them to equilibrate to the desired reaction temperature (e.g., 90 °C).
-
-
Initiation of Reaction and Monitoring:
-
To initiate the reaction, add a specific volume of the pre-heated morpholine stock solution to each vial. The concentration of morpholine should be in large excess (e.g., 10-fold or more) compared to the fluoronitrobenzene isomer to ensure pseudo-first-order kinetics.
-
At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by diluting it in a cold solvent.
-
Analyze the quenched aliquots using the chosen analytical method (GC, HPLC, or NMR) to determine the concentration of the remaining fluoronitrobenzene isomer relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the fluoronitrobenzene isomer (ln[ArF]) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of morpholine: k = k' / [Morpholine].
-
Safety Precautions: Fluoronitrobenzenes are toxic and irritants. Morpholine is corrosive and flammable. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
The reactivity of fluoronitrobenzene isomers with morpholine is well-defined and follows a predictable trend based on fundamental principles of organic chemistry. The ortho and para isomers are significantly more reactive than the meta isomer due to the stabilizing effect of the nitro group on the Meisenheimer intermediate. This guide provides the necessary data and theoretical background to enable researchers to make informed decisions in their synthetic endeavors. The provided experimental protocol offers a framework for the quantitative determination of the reaction kinetics for these and similar SNAr reactions.
References
advantages of using a continuous flow process for 4-(4-Fluoro-2-nitrophenyl)morpholine synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of enhanced efficiency, safety, and scalability is paramount. The production of key intermediates, such as 4-(4-Fluoro-2-nitrophenyl)morpholine, a valuable building block in drug discovery, provides a compelling case for the adoption of modern manufacturing technologies. This guide offers a detailed comparison between traditional batch processing and continuous flow synthesis for this specific molecule, supported by representative experimental data and protocols derived from analogous transformations.
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and morpholine. While batch processing has been the conventional approach, continuous flow chemistry presents a multitude of advantages that address the inherent limitations of batch methods.[1][2]
Performance Comparison: Batch vs. Continuous Flow
The quantitative advantages of continuous flow processing are summarized in the table below. The data is representative of the expected outcomes based on documented syntheses of similar fluorinated nitrophenyl morpholine derivatives and the established principles of flow chemistry.
| Parameter | Traditional Batch Process | Continuous Flow Process |
| Yield | 80-90% | >95% |
| Reaction Time | 4-8 hours | 15-30 minutes |
| Purity (crude) | 90-95% | >98% |
| Safety | Moderate to high risk (exotherm, potential for runaway) | High (excellent heat transfer, small reaction volume) |
| Scalability | Challenging, requires process redesign | Straightforward, linear scalability by time |
| Process Control | Limited (bulk temperature and mixing) | Precise (temperature, pressure, stoichiometry) |
| Byproduct Formation | Higher potential for di-substituted and other impurities | Minimized due to precise control and rapid quenching |
Continuous flow processes offer superior control over reaction parameters, leading to higher yields and purities in significantly shorter reaction times.[3] The enhanced safety profile is a critical advantage, particularly for exothermic nitration reactions, as the small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, mitigating the risk of thermal runaway.[2]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via both batch and continuous flow methods. These protocols are based on established procedures for similar SNAr reactions.
Traditional Batch Synthesis Protocol
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with 1,4-difluoro-2-nitrobenzene (10.0 g, 62.9 mmol) and acetonitrile (100 mL).
-
Addition of Morpholine: Morpholine (6.0 g, 68.9 mmol, 1.1 eq.) is added dropwise to the stirred solution at room temperature over 15 minutes.
-
Reaction: The reaction mixture is heated to 80°C and maintained at this temperature for 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure this compound.
Continuous Flow Synthesis Protocol
-
System Setup: A continuous flow reactor system is assembled using two syringe pumps, a T-mixer, a heated coil reactor (e.g., 10 mL PFA tubing), and a back-pressure regulator.
-
Reagent Solutions:
-
Solution A: 1,4-difluoro-2-nitrobenzene (1 M in acetonitrile).
-
Solution B: Morpholine (1.1 M in acetonitrile).
-
-
Reaction Execution:
-
Solution A is pumped at a flow rate of 0.5 mL/min.
-
Solution B is pumped at a flow rate of 0.5 mL/min.
-
The two streams are combined in the T-mixer and enter the coil reactor, which is maintained at 120°C.
-
The residence time in the reactor is 10 minutes.
-
A back-pressure regulator is set to 10 bar to allow for heating the solvent above its boiling point.
-
-
Collection and Isolation: The product stream exiting the reactor is cooled and collected. The solvent can be removed in-line using a continuous evaporation module or collected and evaporated in a batchwise manner. Due to the high purity of the crude product, direct crystallization may be possible, minimizing the need for chromatographic purification.
Workflow and Process Logic
The logical flow of the continuous synthesis process, from reagent introduction to product isolation, is depicted in the diagram below. This visualization highlights the streamlined and integrated nature of continuous manufacturing.
Caption: Continuous flow synthesis workflow for this compound.
Conclusion
The transition from batch to continuous flow processing for the synthesis of this compound offers significant advantages in terms of yield, purity, safety, and scalability. The precise control over reaction parameters inherent to flow chemistry minimizes byproduct formation and allows for rapid process optimization. While the initial investment in continuous flow equipment may be higher, the long-term benefits of increased productivity, reduced waste, and enhanced safety make it a compelling alternative for the modern pharmaceutical and chemical industries. The adoption of continuous flow methodologies represents a strategic move towards more efficient, sustainable, and cost-effective manufacturing of high-value chemical intermediates.
References
economic viability of different synthetic pathways to Linezolid intermediates
For researchers and drug development professionals, the economic viability of a synthetic pathway is as crucial as its chemical efficiency. In the production of Linezolid, a critical antibiotic, the synthesis of its core oxazolidinone structure and key intermediates is a subject of intense research to optimize costs and improve sustainability. This guide provides a comparative analysis of different synthetic pathways to key Linezolid intermediates, focusing on economic viability through a review of published experimental data.
The synthesis of Linezolid typically involves the construction of the chiral oxazolidinone ring and the subsequent introduction of the N-acetylmethylamino side chain. Several key intermediates are central to these strategies, and the choice of starting materials and synthetic route significantly impacts the overall process economics. This comparison will focus on pathways to intermediates such as (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, and related precursors.
Comparative Analysis of Synthetic Pathways
The economic viability of a synthetic route is determined by a combination of factors including the cost of raw materials, the number of synthetic steps, the overall yield, the use of hazardous or expensive reagents, and the ease of purification. Here, we compare several prominent pathways to Linezolid intermediates based on these criteria.
Pathway 1: From (R)-Epichlorohydrin
A widely adopted and economically favorable approach starts with the readily available and relatively inexpensive (R)-epichlorohydrin.[1] This chiral starting material sets the stereochemistry for the final product early in the synthesis.
A common route involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin, followed by cyclization to form the oxazolidinone ring.[1] Subsequent steps involve the introduction of the acetamide side chain. One reported synthesis using this approach describes the formation of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone in a 77% yield.[1] This intermediate is then converted to Linezolid through a series of steps including phthalimide substitution and subsequent hydrolysis.[1] Another variation of this pathway reports an overall yield of more than 40% in just four steps, highlighting its efficiency. Some methods have been developed to avoid the use of hazardous reagents like sodium azide in this pathway.[2]
Table 1: Comparison of Key Economic Factors for Different Synthetic Pathways
| Pathway | Key Starting Material(s) | Reported Overall Yield | Key Economic Advantages | Key Economic Disadvantages |
| Pathway 1 | (R)-Epichlorohydrin, 3-fluoro-4-morpholinylaniline | >40% | Inexpensive and readily available chiral starting material[1], relatively short and high-yielding routes available. | Some variations may use hazardous reagents like n-butyllithium or sodium azide, requiring special handling.[2][3] |
| Pathway 2 | (S)-Epichlorohydrin, Phthalimide, 3-fluoro-4-morpholinobenzenamine | Not explicitly stated as overall yield, but individual step yields are high. | Utilizes a readily available chiral starting material. | Can involve multiple steps and protection/deprotection sequences. |
| Pathway 3 | Methyl 3-fluoro-4-morpholinophenyl carbamate, (R)-Epichlorohydrin | 90% (for Linezolid)[3][4] | High overall yield, avoids sensitive intermediates.[3][4] | Utilizes n-butyllithium which is pyrophoric and requires cryogenic conditions.[3] |
| Pathway 4 | 3-fluoro-4-morpholinophenyl isocyanate, Chiral Epoxy Compound | Not explicitly stated. | Potentially short and convergent route.[5][6] | Isocyanates can be toxic and require careful handling. |
Pathway 2: From (S)-Epichlorohydrin
An alternative approach utilizes the enantiomeric (S)-epichlorohydrin. One method involves the preparation of 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione as a key intermediate. This can be achieved through direct N-alkylation of 3-fluoro-4-morpholinobenzenamine with a derivative of (S)-epichlorohydrin. While specific overall yields are not always provided, the individual steps are reported to be efficient.
Pathway 3: Carbamate Route
An improved and economically viable process describes the reaction of methyl 3-fluoro-4-morpholinophenyl carbamate with (R)-epichlorohydrin in the presence of n-butyllithium to yield (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.[3][4] This method is reported to produce Linezolid in a high yield of 90% over four steps and avoids the formation of sensitive intermediates.[3][4] However, the use of n-butyllithium, a pyrophoric reagent requiring cryogenic temperatures, can be a drawback for large-scale industrial production due to safety and infrastructure requirements.
Pathway 4: Isocyanate Cycloaddition
A convergent approach involves the cycloaddition of 3-fluoro-4-morpholinophenyl isocyanate with a chiral epoxy compound.[5][6] This method can be attractive for its directness in forming the oxazolidinone ring. A reported synthesis using a similar strategy with (R)-epichlorohydrin and a substituted phenylisocyanate catalyzed by MgI2 or MgBr2 etherate resulted in a 50% overall yield.[7] The use of isocyanates, however, requires careful handling due to their toxicity.
Visualizing the Synthetic Pathways
To better understand the relationships between the key intermediates and the overall synthetic strategies, the following diagrams illustrate the core logic of the discussed pathways.
Figure 1: A common synthetic pathway to Linezolid starting from (R)-Epichlorohydrin.
Figure 2: An overview of the high-yield carbamate route to a key Linezolid intermediate.
Experimental Protocols
For reproducibility and further research, detailed experimental protocols are essential. Below are summarized methodologies for key transformations described in the literature.
Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (Pathway 1 Intermediate)[1]
To a solution of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (5.7g, 0.019 mol) in dichloromethane (60 mL), carbonyl diimidazole (3.2 g, 0.019 mol) was added. The reaction mixture was stirred at room temperature for 20 hours. The solution was then washed with water (60 mL) and concentrated to afford the product. Yield: 77%.
Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (Pathway 1 Intermediate)[1]
A solution of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (6.0 g, 0.019 mol) in N,N-Dimethylformamide (40 mL) was treated with potassium phthalimide (4.0 g, 0.021 mol). The reaction mixture was heated to reflux and stirred for 5 hours. After cooling to ambient temperature, the mixture was diluted with water (200 mL). The precipitated solid was filtered off and dried. Yield: 62%.
Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine (Pathway 1 Intermediate)[1]
To a solution of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (4.0 g, 0.009 mol) in methanol (25 mL), hydrazine hydrate (2.0 g, 0.04 mol) was added. The reaction mixture was heated to reflux and stirred for 1 hour. After cooling, the mixture was diluted with water (50 mL) and extracted with dichloromethane (2 x 30 mL). The combined organic extracts were washed with water (30 mL) and concentrated. Yield: 90%.
Synthesis of Linezolid (N-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide)[1]
A solution of acetic anhydride (0.020 mol) was added dropwise to a stirred solution of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine (2.5 g, 0.008 mol) in ethyl acetate (20 mL) at ambient temperature. The reaction mixture was stirred for 1 hour and then cooled to 0-5°C. The precipitated solid was filtered and recrystallized from methanol to give the final product.
Conclusion
The economic viability of synthesizing Linezolid intermediates is a multifaceted issue. While routes starting from the inexpensive and readily available (R)-epichlorohydrin are prevalent and can be highly efficient, they sometimes involve hazardous reagents that can increase manufacturing costs due to safety and handling requirements. The carbamate route offers a high-yielding alternative, though the use of n-butyllithium presents its own set of challenges for industrial-scale production.
Ultimately, the choice of the most economically viable pathway will depend on a company's specific manufacturing capabilities, safety protocols, and the scale of production. The continuous development of novel, greener, and more cost-effective synthetic methods will remain a key area of research in ensuring the accessibility of this important antibiotic. The data and pathways presented here offer a guide for researchers and developers to make informed decisions in the synthesis of Linezolid and its crucial intermediates.
References
- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 2. WO2011114210A2 - Processes for the preparation of linezolid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 5. CN103254148A - Preparation method of linezolid intermediate - Google Patents [patents.google.com]
- 6. METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039 [data.epo.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(4-Fluoro-2-nitrophenyl)morpholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 4-(4-Fluoro-2-nitrophenyl)morpholine (CAS No. 2689-39-6), a compound often used in the synthesis of biologically active molecules. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with safety regulations.
Hazard Identification and Safety Precautions
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This chemical is classified as hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to send it to a licensed and approved waste disposal facility[1][2]. Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or animal feed[3].
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly closed to prevent the release of dust or vapors[1][2].
2. Preparing for Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific internal procedures and to schedule a waste pickup.
-
Provide the EHS department with a completed hazardous waste label, including the full chemical name, CAS number, and associated hazards.
3. Disposal of Contaminated Materials:
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol). The rinsate should be collected and treated as hazardous waste. After rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, as permitted by local regulations[3].
-
Contaminated PPE: Used gloves, lab coats, and other contaminated materials should be collected in a designated hazardous waste bag and disposed of through your institution's EHS-approved waste stream.
Quantitative Data Summary
For safe handling and disposal, it is useful to be aware of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁FN₂O₃ | [4][5] |
| Molecular Weight | 226.20 g/mol | [4] |
| Appearance | Solid Crystalline | [2] |
| Melting Point | 106-109 °C | [5] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling outlined are derived from standard laboratory safety protocols. Any procedure involving this chemical should be conducted in a well-ventilated chemical fume hood.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(4-Fluoro-2-nitrophenyl)morpholine
Essential Safety and Handling Guide for 4-(4-Fluoro-2-nitrophenyl)morpholine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste. The recommendations are based on the hazards associated with structurally similar compounds, such as other nitrophenyl and morpholine derivatives.
Hazard Identification
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the essential personal protective equipment (PPE) required.
| PPE Category | Item | Specifications & Recommendations |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[2] A face shield should be worn over safety glasses when there is a risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][4] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat / Chemical Suit | A flame-resistant lab coat should be worn and fully buttoned.[2] For larger quantities or significant splash risk, consider a chemical-resistant apron or suit.[3] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] If engineering controls are insufficient, use a NIOSH-approved respirator with appropriate cartridges for dusts and vapors.[2][5] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[2] |
Experimental Protocols: Handling and Disposal
Safe Handling Procedure
-
Preparation : Before beginning work, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood to minimize exposure.[2]
-
Dispensing : When handling the solid, avoid the formation of dust.[1] Use appropriate tools for transferring the chemical.
-
During Use : Keep containers tightly closed when not in use.[1] Avoid all personal contact, including the inhalation of dust or vapors.[2]
-
After Handling : Thoroughly wash hands and any exposed skin with soap and water after the procedure is complete. Decontaminate all surfaces and equipment used.
Spill and Exposure Procedures
-
In Case of a Spill : Evacuate the immediate area.[5] Ensure the area is well-ventilated.[5] Use an inert absorbent material, like sand or vermiculite, to contain the spill and collect it into a labeled, sealed container for disposal.[5]
-
Skin Contact : If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]
-
Eye Contact : In case of eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation : If inhaled, move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Waste Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.[6]
-
Waste Characterization : Treat all waste materials contaminated with this compound as hazardous waste.[6]
-
Containerization : Collect all waste, including contaminated gloves, empty containers, and absorbent materials, in a designated and clearly labeled hazardous waste container.[2][5] Use compatible, leak-proof containers, such as high-density polyethylene (HDPE).[6]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name, the associated hazards (e.g., "Irritant," "Toxic"), and the date waste was first added.[5][6]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5] The storage area should have secondary containment.[5]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[6] Do not dispose of this chemical down the drain or in regular trash.[6]
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

